DL-Norepinephrine tartrate
Description
Structure
2D Structure
Properties
CAS No. |
51-40-1 |
|---|---|
Molecular Formula |
C12H17NO9 |
Molecular Weight |
319.26 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 |
InChI Key |
WNPNNLQNNJQYFA-YIDNRZKSSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Other CAS No. |
71827-07-1 51-40-1 |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
51-41-2 (Parent) 87-69-4 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arterenol Levarterenol Levonor Levonorepinephrine Levophed Levophed Bitartrate Noradrénaline tartrate renaudin Noradrenaline Noradrenaline Bitartrate Norepinephrin d-Tartrate (1:1) Norepinephrine Norepinephrine Bitartrate Norepinephrine d-Tartrate (1:1) Norepinephrine Hydrochloride Norepinephrine Hydrochloride, (+)-Isomer Norepinephrine Hydrochloride, (+,-)-Isomer Norepinephrine l-Tartrate (1:1) Norepinephrine l-Tartrate (1:1), (+,-)-Isomer Norepinephrine l-Tartrate (1:1), Monohydrate Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer Norepinephrine l-Tartrate (1:2) Norepinephrine l-Tartrate, (+)-Isomer Norepinephrine, (+)-Isomer Norepinephrine, (+,-)-Isome |
Origin of Product |
United States |
Historical Trajectories in Noradrenergic Neurotransmitter Research
The journey to understanding the significance of L-Noradrenaline began with early investigations into the chemical nature of nerve signal transmission. The concept of chemical neurotransmission, as opposed to purely electrical signaling, gained traction in the early 20th century.
A pivotal moment in noradrenergic research came in the 1940s when Swedish physiologist Ulf von Euler identified noradrenaline as the primary neurotransmitter of the sympathetic nervous system. google.com This discovery was a landmark, distinguishing it from its close relative, adrenaline, and setting the stage for decades of research into its specific functions. google.com Subsequent research by scientists like Julius Axelrod in the mid-20th century further elucidated the mechanisms of norepinephrine (B1679862) reuptake and metabolism, fundamentally shaping our understanding of synaptic transmission.
The development of the stable salt form, L-Noradrenaline bitartrate (B1229483), was a crucial methodological advancement. This form provided researchers with a reliable and soluble compound for experimental use, facilitating more precise and reproducible studies into the physiological and neural effects of noradrenaline. ontosight.aicymitquimica.com The use of L-Noradrenaline bitartrate has been instrumental in a vast array of studies, from investigating its effects on single cells to its role in complex behaviors.
Fundamental Roles of L Noradrenaline in Physiological and Neural Systems
L-Noradrenaline, and by extension its research form L-Noradrenaline bitartrate (B1229483), is a key modulator of a wide range of physiological and neural processes. It acts as both a neurotransmitter in the brain and a hormone in the peripheral nervous system. ncats.io
In the periphery, L-noradrenaline is integral to the "fight-or-flight" response, a critical survival mechanism. ncats.io Released from sympathetic nerve endings and the adrenal medulla, it acts on various organs to prepare the body for action. This includes increasing heart rate, constricting blood vessels to elevate blood pressure, and mobilizing energy stores. ncats.io
Within the central nervous system, noradrenergic neurons originating from the locus coeruleus project throughout the brain, influencing a vast network of neural circuits. wikipedia.org L-noradrenaline plays a crucial role in regulating:
Arousal and Wakefulness: It is essential for maintaining alertness and vigilance. nih.gov
Attention and Focus: It helps to filter out distractions and enhance focus on salient stimuli. nih.gov
Learning and Memory: It modulates synaptic plasticity, the cellular basis of learning and memory formation. selleckchem.com
Mood and Emotion: Dysregulation of the noradrenergic system has been implicated in mood disorders.
The actions of L-noradrenaline are mediated by its binding to a and ß-adrenergic receptors, which are found on the surface of various cells throughout the body and brain. The specific receptor subtype activated determines the cellular response.
Current Paradigms and Future Directions in L Noradrenaline Bitartrate Research
Specificity and Potency as an Adrenergic Receptor Agonist
L-Noradrenaline bitartrate is a potent agonist for several adrenergic receptors, primarily activating alpha-1, alpha-2, and beta-1 receptors. medchemexpress.commedchemexpress.commedchemexpress.com Its affinity for beta-2 receptors is generally lower and becomes significant only at higher concentrations. medchemexpress.com
Alpha-1 Adrenergic Receptor Activation by L-Noradrenaline Bitartrate
L-Noradrenaline bitartrate potently stimulates alpha-1 (α1) adrenergic receptors. medchemexpress.commedchemexpress.commedchemexpress.com These receptors are Gq protein-coupled receptors, and their activation is a key mechanism for many of the physiological effects of noradrenaline. wikipedia.org The binding of L-noradrenaline to α1-receptors initiates a signaling cascade that leads to the contraction of smooth muscle, most notably causing vasoconstriction in blood vessels of the skin, gastrointestinal tract, and kidneys. wikipedia.orgfpnotebook.com This vasoconstrictive action is a primary contributor to the increase in systemic blood pressure observed with noradrenaline administration. fpnotebook.com In the central nervous system, norepinephrine (B1679862), acting through α1-receptors, can decrease the excitability of cells in the temporal cortex and stimulate the release of serotonin (B10506). wikipedia.org Studies in mice have shown that α1-adrenergic receptor signaling is important in norepinephrine-induced atrial fibrillation. plos.org
Alpha-2 Adrenergic Receptor Modulation by L-Noradrenaline Bitartrate
L-Noradrenaline bitartrate also acts as an agonist at alpha-2 (α2) adrenergic receptors. medchemexpress.commedchemexpress.commedchemexpress.com These receptors are typically inhibitory and are often located on the presynaptic terminals of neurons that release norepinephrine. wikipedia.org Activation of these presynaptic α2-receptors creates a negative feedback loop, reducing the further release of norepinephrine. wikipedia.org In addition to its presynaptic effects, norepinephrine's interaction with α2-receptors can have various physiological consequences. For instance, research on rat thick ascending limb (THAL) of the kidney suggests that α2-adrenergic receptors play a role in modulating the tubular response to norepinephrine. physiology.org
Beta-1 Adrenergic Receptor Stimulation by L-Noradrenaline Bitartrate
L-Noradrenaline bitartrate demonstrates potent agonist activity at beta-1 (β1) adrenergic receptors. medchemexpress.commedchemexpress.commedchemexpress.com These receptors are predominantly found in the heart. genome.jp Stimulation of β1-receptors leads to positive inotropic and chronotropic effects, meaning it increases both the contractility of the heart muscle and the heart rate. fpnotebook.comgenome.jp This is a crucial mechanism for increasing cardiac output during times of stress. genome.jp In cardiomyocytes, the activation of β1-receptors by norepinephrine is a key factor in the development of atrial fibrillation. plos.org
Concentration-Dependent Beta-2 Adrenergic Receptor Activity of L-Noradrenaline Bitartrate
While L-noradrenaline is a potent agonist for α1, α2, and β1 receptors, its activity at beta-2 (β2) adrenergic receptors is considered weaker and concentration-dependent. medchemexpress.commedchemexpress.com Significant activation of β2-receptors by norepinephrine generally occurs at higher concentrations. medchemexpress.com The β2-adrenergic receptor is involved in smooth muscle relaxation, such as bronchodilation. wikipedia.org However, due to its lower affinity for this receptor subtype compared to epinephrine, L-noradrenaline is not a primary agent for inducing bronchodilation. fpnotebook.com
Intracellular Signal Transduction Pathways Elicited by L-Noradrenaline Bitartrate
The activation of adrenergic receptors by L-noradrenaline bitartrate initiates a cascade of intracellular events that ultimately produce a physiological response. A key pathway involves the Gq protein and the subsequent activation of phospholipase C.
Phospholipase C, Inositol (B14025) Trisphosphate, and Diacylglycerol Cascades
Upon binding of L-noradrenaline to α1-adrenergic receptors, the associated Gq protein activates the enzyme phospholipase C (PLC). wikipedia.orgnih.gov PLC then hydrolyzes a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govoup.commdpi.com
IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which triggers the release of calcium (Ca2+) from intracellular stores. wikipedia.orgnih.gov This increase in intracellular calcium is a critical signal for many cellular processes, including smooth muscle contraction.
DAG remains in the cell membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). nih.govelifesciences.org PKC is a family of enzymes that phosphorylate various target proteins, leading to a wide range of cellular responses. For example, in cardiac myocytes, the activation of the phospholipase C and D signal transduction pathways by the α1-adrenergic receptor has been observed during myocardial ischemia. oup.com
Table 1: Adrenergic Receptor Interactions of L-Noradrenaline Bitartrate
| Receptor Subtype | Primary Effect of Activation by L-Noradrenaline Bitartrate | Key Physiological Responses |
|---|---|---|
| Alpha-1 (α1) | Potent Agonist | Vasoconstriction, Increased Blood Pressure |
| Alpha-2 (α2) | Agonist | Inhibition of Norepinephrine Release (Presynaptic) |
| Beta-1 (β1) | Potent Agonist | Increased Heart Rate, Increased Cardiac Contractility |
| Beta-2 (β2) | Weak Agonist (at higher concentrations) | Smooth Muscle Relaxation (e.g., Bronchodilation) |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| L-Noradrenaline bitartrate |
| Norepinephrine bitartrate |
| Norepinephrine |
| Epinephrine |
| Serotonin |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) |
| Inositol 1,4,5-trisphosphate (IP3) |
| Diacylglycerol (DAG) |
Adenylate Cyclase and Cyclic Adenosine (B11128) Monophosphate Dynamics
The interaction of L-noradrenaline bitartrate with β-adrenergic receptors initiates a well-defined signaling pathway that centrally involves adenylate cyclase and its product, cyclic adenosine monophosphate (cAMP). patsnap.com Upon binding to β-adrenergic receptors, particularly β1-receptors in the heart, L-noradrenaline bitartrate triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. This activation stimulates adenylate cyclase, an enzyme embedded in the cell membrane, to catalyze the conversion of adenosine triphosphate (ATP) to cAMP. patsnap.com
The resulting increase in intracellular cAMP levels has profound effects on cellular function. patsnap.com In cardiac myocytes, for instance, elevated cAMP activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, which enhances calcium influx and sarcoplasmic reticulum calcium uptake, respectively. This ultimately leads to increased myocardial contractility (inotropic effect) and heart rate (chronotropic effect). patsnap.com
Conversely, stimulation of α2-adrenergic receptors by L-noradrenaline bitartrate can lead to the inhibition of adenylate cyclase via the activation of a Gi protein. This inhibitory action results in decreased intracellular cAMP levels, thereby counteracting the effects mediated by β-adrenergic receptor activation. The balance between these opposing signals is crucial for the precise regulation of cellular responses.
Studies in isolated rat heart myocytes have demonstrated that while β-adrenergic stimulation with agents like isoproterenol (B85558) potently increases cAMP levels, α-adrenergic stimulation can attenuate this increase. ahajournals.org For example, phenylephrine (B352888), an α-agonist, has been shown to reduce cAMP concentrations in these cells. ahajournals.org This highlights the dual regulatory role of noradrenaline on cAMP dynamics, depending on the receptor subtype it predominantly activates. ahajournals.org
Raf-1 Kinase/MAP Kinase Cascade Involvement
L-Noradrenaline bitartrate is also a significant activator of the Raf-1 kinase/mitogen-activated protein (MAP) kinase cascade, a critical pathway in cell growth and differentiation. chemicalbook.commedchemexpress.commedchemexpress.com This activation occurs through both α1- and β-adrenergic stimulation, and the signaling pathways from these two receptor types can act synergistically. nih.gov
In cultured neonatal rat cardiomyocytes, norepinephrine has been shown to activate the Raf-1/MAP kinase cascade. nih.gov This activation was partially inhibited by either an α1-adrenoceptor blocker (prazosin) or a β-adrenoceptor blocker (propranolol) and was completely abolished when both blockers were used together. nih.gov This indicates that both receptor subtypes contribute to the activation of this pathway. nih.gov
The signaling mechanism involves protein kinase A (PKA), activated by β-adrenergic stimulation, and protein kinase C (PKC), activated by α1-adrenergic stimulation. nih.gov Interestingly, while PKA is often associated with inhibiting cell growth in many cell types, in cardiomyocytes, it works in concert with PKC to activate the Raf-1/MAP kinase pathway. nih.gov The synergistic activation of MAP kinases was also observed when other PKA-activating agents like forskolin (B1673556) were used alongside a PKC-activating agent. nih.gov This signaling cascade is implicated in the development of cardiomyocyte hypertrophy. chemicalbook.commedchemexpress.commedchemexpress.com
Protein Kinase C and Ca2+/Calmodulin-Dependent Protein Kinase II Activation
The activation of α1-adrenergic receptors by L-noradrenaline bitartrate leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com DAG, in turn, activates Protein Kinase C (PKC). biosynth.comcymitquimica.com
Furthermore, L-noradrenaline bitartrate has been shown to mediate the activation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII). biosynth.comcymitquimica.com The release of intracellular calcium stores triggered by IP3 contributes to the activation of calmodulin, which then activates CaMKII. Studies have demonstrated that the introduction of activated CaMKII into rat brain synaptosomes increases the release of neurotransmitters like glutamate (B1630785) and noradrenaline. nih.gov Conversely, inhibiting CaMKII has been shown to reduce induced glutamate release. nih.gov This suggests a crucial role for CaMKII in modulating neurotransmitter release. nih.gov In sympathetic neurons, CaMKII activation is necessary for the shift from excitatory to inhibitory neurotransmission. nih.gov
Receptor Desensitization and Downregulation Mechanisms in Noradrenergic Signaling
Prolonged or excessive exposure to L-noradrenaline bitartrate can lead to receptor desensitization and downregulation, a protective mechanism to prevent overstimulation of the cell. youtube.com Desensitization refers to a rapid decrease in the response to an agonist, while downregulation involves a decrease in the total number of receptors available on the cell surface. youtube.com
One of the primary mechanisms of desensitization for β-adrenergic receptors involves their phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin to the receptor, which uncouples it from its G protein, thereby attenuating the signal. The receptor-arrestin complex can then be internalized into endosomes, a process known as sequestration. youtube.com These sequestered receptors can either be dephosphorylated and recycled back to the cell membrane or targeted for degradation in lysosomes, leading to downregulation. youtube.com
Studies in rainbow trout have shown that chronic elevation of plasma catecholamine levels, including noradrenaline, leads to a down-regulation of red blood cell β-adrenoceptors. biologists.com Similarly, in rats with pheochromocytoma, a condition characterized by high levels of circulating catecholamines, desensitization of vasopressor responses mediated by α1- and α2-adrenergic receptors has been observed. ahajournals.org Research has also indicated that the desensitization of adrenoceptors can be caused by the accumulation of noradrenaline inside the cells that bear the receptors. nih.gov
Central Noradrenergic System Functionality
The central noradrenergic system, primarily originating from the locus coeruleus in the pons, exerts a powerful influence over vast regions of the brain. wikipedia.orgnih.gov Though the number of noradrenergic neurons is relatively small, their projections are widespread, innervating the cerebral cortex, hippocampus, cerebellum, amygdala, hypothalamus, and spinal cord. nih.govnih.gov This system is pivotal in regulating arousal, attention, stress reactions, and cognitive functions. nih.gov L-Noradrenaline bitartrate, acting as norepinephrine, modulates neuronal activity and energy metabolism, and over longer timescales, influences neuroplasticity. nih.gov
L-Noradrenaline bitartrate facilitates neuronal communication by acting as a neurotransmitter and neuromodulator. wikipedia.org When released into the synaptic cleft, norepinephrine binds to and activates adrenergic receptors on the surface of target cells. patsnap.comncats.iowikipedia.org These G-protein coupled receptors are broadly classified into alpha (α) and beta (β) types, which are further divided into subtypes (α₁, α₂, β₁, β₂, β₃). nih.govnih.gov
The binding of norepinephrine to these receptors triggers intracellular signaling cascades. patsnap.com For instance, α₁ receptor activation typically involves the Gq protein signaling pathway, leading to the activation of phospholipase C and subsequent release of intracellular calcium. patsnap.comnih.gov In contrast, α₂ receptors are often coupled to the Gi protein, which inhibits adenylyl cyclase and reduces neuronal excitability. nih.govnih.gov Beta-adrenergic receptors generally stimulate adenylyl cyclase via Gs proteins, increasing cyclic adenosine monophosphate (cAMP) levels. patsnap.com This intricate system allows norepinephrine to have diverse and sometimes opposing effects, such as enhancing excitatory signals through β-receptors while inhibiting neurotransmitter release via presynaptic α₂-receptors. nih.govnih.gov This modulation of synaptic transmission is crucial for processes ranging from basic arousal to complex cognitive functions. selleckchem.com
The effects of noradrenergic modulation are not uniform across the brain; they exhibit significant regional and cell-type specificity, largely determined by the differential distribution and density of adrenergic receptor subtypes. nih.govbiorxiv.org The locus coeruleus (LC) is the primary source of norepinephrine in the forebrain, broadcasting signals widely, yet the outcomes are discrete and context-dependent. biorxiv.org
In the prefrontal cortex (PFC), a region critical for executive functions, all major adrenergic receptor subtypes are present and modulate the activity of both excitatory and inhibitory neurons. frontiersin.org The balance between α₁- and α₂-receptor activation in the PFC is crucial for cognitive performance. nih.gov In sensory areas, norepinephrine can modulate the gain of evoked activity, enhancing the processing of significant sensory information. selleckchem.com The hippocampus, essential for memory formation, is densely innervated by noradrenergic fibers, where norepinephrine modulates synaptic plasticity. nih.gov The basolateral amygdala (BLA) is another key target, where noradrenergic activation enhances the memory of emotionally significant events by influencing plasticity in other regions like the hippocampus. pnas.org
| Brain Region | Primary Noradrenergic Effect | Key Receptors Involved | Associated Function |
|---|---|---|---|
| Locus Coeruleus (LC) | Primary site of norepinephrine production and projection. nih.gov | α₂ (autoreceptors) | Regulation of arousal, attention, and overall noradrenergic system activity. wikipedia.orgnih.gov |
| Prefrontal Cortex (PFC) | Modulation of excitatory and inhibitory neurons. frontiersin.org | α₁, α₂, β | Executive functions, working memory, attention. nih.govfrontiersin.org |
| Hippocampus | Modulation of synaptic plasticity (LTP). nih.gov Enhancement of memory consolidation. pnas.org | β₁, β₂ | Learning and memory formation. nih.govselleckchem.com |
| Amygdala (Basolateral - BLA) | Enhances memory of emotionally arousing experiences. pnas.org | β | Emotional memory, fear learning. nih.govpnas.org |
| Thalamus | Postsynaptic modulation. nih.gov | α₁ | Sensory information relay. nih.gov |
| Cerebellum | Receives projections from the LC. nih.gov | Not specified | Motor control and coordination. nih.gov |
L-Noradrenaline bitartrate is a significant modulator of synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govnih.gov A key form of synaptic plasticity is Long-Term Potentiation (LTP), a persistent strengthening of synapses. nih.gov Norepinephrine, primarily through the activation of β-adrenergic receptors, can enhance LTP. nih.govnih.gov
Research shows that pairing β-adrenergic receptor activation with high-frequency stimulation can generate a long-lasting LTP that endures for several hours. nih.gov This process, known as metaplasticity, involves modifying the threshold for inducing LTP, making synapses more susceptible to strengthening. nih.gov For example, studies in mouse hippocampal slices have demonstrated that norepinephrine can transform a transient, early-phase LTP into a durable, late-phase LTP, a process that requires protein synthesis. nih.govsemanticscholar.org The β₁-adrenergic receptor subtype, in particular, has been shown to be critical for priming the future induction of long-lasting potentiation. nih.gov This noradrenergic facilitation of LTP is a crucial mechanism by which experiences, especially those that are novel or emotionally salient, are encoded as lasting memories. nih.govnih.gov
The long-lasting changes in synaptic strength and memory consolidation modulated by norepinephrine involve alterations at the level of gene expression, which can be governed by epigenetic mechanisms. nih.govnih.gov Noradrenergic activity, particularly through β-adrenergic receptor signaling, can initiate cascades that extend to the cell nucleus, influencing the transcription of genes necessary for persistent synaptic plasticity. nih.gov
Studies have revealed that the maintenance of norepinephrine-induced LTP requires epigenetic processes such as DNA methylation and post-translational modifications of histone proteins, including acetylation and phosphorylation. nih.govnih.gov For instance, noradrenergic signaling in the hippocampus can upregulate epigenetic modifications of genes that enhance memory while suppressing those that repress it. nih.gov Following a learning event, noradrenergic activation in the basolateral amygdala can induce time- and tissue-specific changes in the expression of memory-related genes, such as Reln and Pkmζ, in the hippocampus and anterior cingulate cortex, which is associated with changes in DNA methylation at the promoters of these genes. pnas.org These findings indicate that norepinephrine can "go nuclear" to engage epigenetic machinery, thereby gating the longevity of synaptic potentiation and the persistence of memory. nih.govnih.gov Noradrenergic activity can also influence the expression of other genes; for example, it has been shown to regulate the expression of Insulin-like Growth Factor-1 (IGF-1) and its receptor in the heart. oup.com
L-Noradrenaline Bitartrate in Cognitive and Behavioral Models
L-Noradrenaline bitartrate, by providing a source of norepinephrine, plays a fundamental role in a spectrum of psychological processes that are essential for cognition and behavior. selleckchem.com It is integral to regulating arousal, vigilance, and adaptation to environmental challenges. wikipedia.orgselleckchem.com The noradrenergic system's influence extends to higher-order cognitive functions, and disruptions in this system are implicated in various psychiatric and cognitive disorders. selleckchem.comnih.gov
Norepinephrine is a key neuromodulator for attention, learning, and memory. newdrugapprovals.orgnih.govselleckchem.com It helps to focus attention, enhances the formation and retrieval of memory, and increases alertness. wikipedia.org Research using animal and human models has consistently demonstrated the importance of noradrenergic signaling in these cognitive domains. Noradrenergic enhancement through pharmacological means has been shown to improve motor learning, attentional processing (as measured by the Stroop task), and working memory performance in healthy humans. nih.gov
In animal studies, direct administration of norepinephrine into specific brain regions has provided more granular insights. For example, injections into the CA1 area of the hippocampus enhance long-term memory without affecting short-term memory. nih.govsemanticscholar.org Furthermore, activation of the locus coeruleus can facilitate the retrieval of memories in tasks such as the Morris water maze and inhibitory avoidance tests. nih.gov The modulation of memory is often linked to the enhancement of synaptic plasticity, with β-adrenergic receptor antagonists blocking memory for tasks like contextual fear conditioning when injected into the hippocampus. nih.gov
| Cognitive Domain | Research Finding | Model/Method | Key Brain Region(s) | Citation |
|---|---|---|---|---|
| Attention | Noradrenergic enhancement improved performance on the Stroop interference task. | Human study with reboxetine (B1679249) (a norepinephrine reuptake inhibitor). | Prefrontal Cortex | nih.gov |
| Working Memory | Improved performance on the n-back letter task with noradrenergic enhancement. | Human study with reboxetine. | Prefrontal Cortex | nih.gov |
| Motor Learning | Noradrenergic enhancement improved performance on the serial reaction time task. | Human study with reboxetine. | Motor Cortex, Cerebellum | nih.gov |
| Long-Term Memory | Norepinephrine injected into area CA1 enhanced long-term memory. | Rat study with direct injection. | Hippocampus (CA1) | nih.govsemanticscholar.org |
| Memory Consolidation | Noradrenergic activation of the BLA enhances consolidation of hippocampus-dependent memories. | Animal models. | Basolateral Amygdala, Hippocampus | pnas.org |
| Memory Retrieval | Locus coeruleus stimulation promoted memory retrieval in maze and avoidance tasks. | Rat study with LC stimulation. | Locus Coeruleus, Hippocampus | nih.gov |
Effects on Arousal and Vigilance States
L-Noradrenaline is a critical neuromodulator in the regulation of arousal and vigilance, processes essential for an organism's interaction with the environment. The noradrenergic system, originating primarily from the locus coeruleus (LC) in the pons, sends widespread projections throughout the brain, mobilizing it for action. wikipedia.org Noradrenaline release is lowest during sleep, increases during wakefulness, and peaks during situations of stress or danger, aligning with the fight-or-flight response. wikipedia.org This modulation of arousal is fundamental to focusing attention, enhancing sensory processing, and promoting alertness. wikipedia.orgselleckchem.com
The regulation of arousal by noradrenaline involves multiple receptor subtypes and brain regions. Actions at α1- and β-adrenergic receptors in subcortical areas, including the medial septal and preoptic areas, are particularly important for its wake-promoting effects. nih.gov The sustained maintenance of arousal associated with spontaneous waking appears to depend on the combined actions of multiple noradrenergic systems. nih.gov Dysregulation of this system is hypothesized to contribute to arousal-related disorders, such as insomnia and stress-related conditions. nih.gov
Table 1: Experimental Findings on Noradrenaline's Role in Arousal
| Experimental Model | Intervention | Key Findings | Reference |
|---|---|---|---|
| Rat in vivo | Microinjection of noradrenaline into the basal forebrain | Dose-dependent increase in γ-EEG activity and waking; decrease in δ-EEG activity. | jneurosci.org |
| Rat in vivo | Electrical stimulation of the locus coeruleus (LC) | Modulated spontaneous activity of mitral/tufted cells in the olfactory bulb, affecting sensory processing. | jneurosci.org |
| General Animal Models | Electrophysiological recordings of LC neurons | Highest discharge rates during waking, lower rates during sleep, indicating a role in regulating behavioral state. | nih.gov |
| Pharmacological Studies | Administration of α1- and β-receptor antagonists | Blockade of these receptors can interfere with the wake-promoting actions of noradrenaline. | nih.gov |
Influence on Impulsivity and Affective Behaviors in Stress Paradigms
The noradrenergic system plays a complex and often opponent role in modulating impulsivity and affective behaviors, particularly under conditions of stress. Impulsivity, the tendency to act prematurely without foresight, is a feature of several neuropsychiatric disorders. nih.gov Noradrenaline's influence on this behavior is highly dependent on the specific brain region and the level of system activation. nih.govnih.gov For instance, microinfusions of the noradrenaline reuptake inhibitor atomoxetine (B1665822) into the shell of the nucleus accumbens (NAcb) have been shown to decrease premature responding—a measure of impulsivity—in rats. nih.gov Conversely, infusions into the NAcb core had no significant effect. nih.gov
Stress significantly activates the noradrenergic system. nih.gov This activation is a key component of the physiological and behavioral response to stressors. nih.gov However, excessive or chronic noradrenergic activity, as can occur under sustained stress, can impair the inhibitory functions of the prefrontal cortex. nih.gov Pharmacological studies in rats have shown that increasing noradrenaline release by blocking α2-adrenergic autoreceptors can increase impulsivity. nih.gov This suggests that while a certain level of noradrenaline is crucial for optimal cognitive function, excessive levels can lead to a decline in impulse control. nih.gov
In stress paradigms, interactions between noradrenaline and other systems, like the corticotropin-leasing factor (CRF) system, create a feedback loop that governs stress responses. nih.gov Maladaptation or compromise in this loop can lead to inappropriate behavioral responses to stress, potentially contributing to psychiatric conditions. nih.gov Persistent stimulation of the immune system by stress-related catecholamines can also activate microglia, leading to neuroinflammation and a dysregulation of normal neuronal activity, which can manifest as altered affective behaviors. mdpi.com
Noradrenergic System Dysregulation in Models of Neurological and Psychiatric Disorders
Dysregulation of the noradrenergic system is a central theme in the pathophysiology of several neurological and psychiatric disorders. Rather than a simple excess or deficit of noradrenaline, a failure in the homeostatic regulation of the system is thought to create a vulnerability to erratic neurotransmitter output. psychiatryonline.org This dysregulation can manifest as altered receptor sensitivity, changes in neurotransmitter synthesis and release, and impaired feedback mechanisms, contributing to the symptoms of disorders like depression, ADHD, and Alzheimer's disease. selleckchem.compsychiatryonline.org
The monoamine hypothesis has long suggested that a reduction in synaptic noradrenaline, serotonin, and dopamine is a key factor in the pathophysiology of major depressive disorder (MDD). dergipark.org.tr In patients with MDD, a decrease in central noradrenaline levels is associated with a loss of positive emotional resources, such as enjoyment, alertness, and interest. dergipark.org.tr Preclinical evidence supports the "dysregulation hypothesis," which posits that depression is linked to an unstable or poorly regulated noradrenergic system rather than a simple deficiency. psychiatryonline.org
Animal models provide significant insights into these mechanisms. Chronic stress models, which are widely used to study depression, demonstrate that environmental stressors can disrupt the synthesis and utilization of noradrenaline. tandfonline.com Postmortem studies in depressed patients have revealed an increased number or sensitivity of central α2-adrenergic autoreceptors, which act as a brake on noradrenaline release. dergipark.org.trnih.gov This upregulation would lead to reduced noradrenergic neurotransmission. nih.gov Antidepressant treatments, in turn, often work by normalizing these receptor abnormalities and increasing the synaptic availability of monoamines. nih.govnih.gov
Table 2: Findings from Preclinical Models of Depression
| Model/Study Type | Key Finding | Implication for Depression | Reference |
|---|---|---|---|
| Chronic Mild Stress (Rat Model) | Leads to disruptions in the synthesis and utilization of norepinephrine. | Suggests a mechanism by which environmental stressors contribute to depressive states. | tandfonline.com |
| Human Postmortem Studies | Upregulation of α2-adrenergic autoreceptor density and/or sensitivity in the brain. | Leads to decreased noradrenaline release, contributing to the noradrenergic deficit in depression. | dergipark.org.trnih.gov |
| Pharmacological Studies (Animal) | Antidepressants that increase synaptic monoamines alleviate depressive-like symptoms. | Supports the monoamine hypothesis and the role of noradrenaline in mood regulation. | nih.gov |
| Genetic Models (Rodent) | Alterations in genes related to α2-adrenergic receptors are linked to depressive behaviors. | Implicates specific receptor subtypes (α2A and α2C) in the genetic vulnerability to depression. | nih.gov |
The noradrenergic system is deeply implicated in the pathophysiology of Attention Deficit Hyperactivity Disorder (ADHD), a neurobehavioral disorder characterized by inattention, impulsivity, and/or hyperactivity. publicationslist.org Noradrenaline, along with dopamine, plays a crucial role in modulating executive functions via fronto-striato-cerebellar circuits, which are often impaired in individuals with ADHD. publicationslist.orgnih.gov A deficiency in noradrenergic transmission is thought to contribute to core ADHD symptoms like poor concentration and reduced working memory capacity. selleckchem.comresearchgate.net
Evidence for this link comes from the efficacy of medications that target the noradrenergic system. news-medical.net Furthermore, neuroimaging studies using positron emission tomography (PET) are being employed to investigate the norepinephrine transporter (NET) in patients with ADHD. nih.gov The NET is a key target for several ADHD medications, and alterations in its density or function could be a critical factor in the disorder's pathogenesis. nih.gov Animal studies further show that modulating noradrenaline and dopamine in specific brain circuits, such as the nucleus accumbens and prefrontal cortex, has a direct impact on impulsivity and attention. nih.gov
Table 3: Noradrenergic System Involvement in ADHD Models
| Area of Investigation | Key Finding | Implication for ADHD | Reference |
|---|---|---|---|
| Neurotransmitter Function | Dysregulated dopaminergic and noradrenergic neurotransmission is widely implicated in ADHD. | A deficiency in noradrenaline may underlie symptoms of inattention and executive dysfunction. | publicationslist.orgresearchgate.net |
| Pharmacological Action | Medications that increase catecholamine levels (dopamine and noradrenaline) are effective in treating ADHD. | Supports the theory that a deficiency in neural transmission is linked to ADHD symptoms. | nih.govnews-medical.net |
| Neuroimaging (PET) | The norepinephrine transporter (NET) is a key target for investigation to understand ADHD-related changes. | Alterations in NET distribution or function may be a core neurobiological correlate of ADHD. | nih.gov |
| Animal Models (Rat) | Microinfusions of noradrenaline-modulating drugs into the nucleus accumbens affect impulsivity. | Demonstrates a direct link between noradrenergic activity in specific brain circuits and core ADHD behaviors. | nih.gov |
A significant body of evidence points to the early and profound degeneration of the noradrenergic system in Alzheimer's disease (AD). nih.gov The locus coeruleus (LC), the brain's primary source of noradrenaline, is one of the first sites to show AD-related pathology, specifically the intracellular aggregation of hyperphosphorylated tau. maastrichtuniversity.nlmdpi.com This neuronal loss in the LC leads to a widespread deficit of noradrenaline throughout the brain, which is believed to contribute significantly to both the cognitive and pathological progression of the disease. nih.govnih.gov
The loss of noradrenergic innervation exacerbates key aspects of AD pathology. nih.gov Animal models have shown that noradrenaline deficits worsen neuroinflammatory responses, increase the burden of amyloid-beta (Aβ) plaques, and impair the clearance of Aβ. mdpi.comfrontiersin.org This noradrenergic decline is also directly linked to cognitive dysfunction. nih.gov In transgenic mouse models of AD, a loss of LC neurons exacerbates memory deficits. nih.gov These findings suggest that the degeneration of the LC-noradrenaline system is not merely a consequence of AD but an active contributor to its pathogenesis, fueling a vicious cycle of neuroinflammation and neurodegeneration. mdpi.comnih.gov
Table 4: Noradrenergic Deficits in Alzheimer's Disease
| Pathological Feature | Observation | Consequence | Reference |
|---|---|---|---|
| Locus Coeruleus (LC) Degeneration | One of the earliest pathological events in AD, with significant neuronal loss. | Widespread reduction of noradrenaline levels in the brain, including the cortex and hippocampus. | nih.govmdpi.com |
| Amyloid-Beta (Aβ) Pathology | Noradrenaline deficiency increases Aβ plaque burden in animal models. | Impaired Aβ clearance contributes to the progression of AD pathology. | mdpi.comfrontiersin.org |
| Tau Pathology | The LC is one of the first sites of tau deposition. | LC neuronal loss is correlated with increased cortical tau (NFT) accumulation. | maastrichtuniversity.nlmdpi.com |
| Cognitive Deficits | Loss of noradrenergic input exacerbates memory and learning deficits in animal models. | Contributes to the clinical symptoms of memory loss and cognitive decline in AD. | nih.govfrontiersin.org |
| Neuroinflammation | Noradrenaline loss exacerbates inflammatory responses. | Worsens glial activation and the production of inflammatory mediators, driving neurodegeneration. | maastrichtuniversity.nlnih.gov |
Neuroinflammation and L-Noradrenaline Bitartrate's Immunomodulatory Role in the Central Nervous System
L-Noradrenaline exerts a powerful immunomodulatory role in the central nervous system (CNS), acting primarily as an anti-inflammatory agent. nih.gov It plays a crucial part in the brain's endogenous defense system by suppressing the activation of microglia and astrocytes, the primary immune cells of the CNS. nih.govnih.gov This tonic anti-inflammatory action is critical for maintaining homeostasis and protecting against the damaging effects of excessive inflammation, which is a contributing factor in many neurodegenerative and psychiatric disorders. nih.gov
Noradrenaline's anti-inflammatory effects are mediated through its interaction with adrenergic receptors expressed on glial cells. nih.gov In vitro studies have demonstrated that noradrenaline can suppress the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as other inflammatory mediators like inducible nitric oxide synthase (iNOS). nih.gov This suppression is associated with the reduced activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the inflammatory response in the CNS. nih.gov
The degeneration of noradrenergic neurons, as seen in Alzheimer's disease, leads to a loss of this crucial anti-inflammatory control, thereby promoting a pro-inflammatory environment that accelerates disease progression. mdpi.comnih.gov Conversely, strategies that increase the availability of noradrenaline, such as the use of noradrenaline reuptake inhibitors, have been shown in animal models to limit neuroinflammatory events following an inflammatory challenge. nih.gov However, the interaction is complex; under certain conditions, noradrenaline has also been observed to enhance the expression of some inflammatory molecules like cyclooxygenase-2 (COX-2), indicating its role in inflammation is multifaceted. nih.gov
Anti-inflammatory Actions and Microglial/Astrocytic Activation Suppression
L-Noradrenaline, also known as norepinephrine, demonstrates significant anti-inflammatory properties within the central nervous system (CNS). oup.comncats.io It plays a crucial role in maintaining an immunosuppressive environment in the brain by suppressing the activation of microglia and astrocytes, the primary immune cells of the CNS. oup.com The anti-inflammatory effects of noradrenaline are mediated through its interaction with adrenergic receptors expressed on these glial cells. nih.gov
Norepinephrine has been shown to suppress the production of pro-inflammatory cytokines from microglia and can protect neurons from microglia-induced cell death. oup.com In vitro studies using mixed cortical glial cultures, which consist of approximately 70% astrocytes and 30% microglia, have demonstrated that norepinephrine significantly attenuates the production of inflammatory mediators. oup.com Specifically, norepinephrine pre-treatment has been found to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as the expression of inducible nitric oxide synthase (iNOS) and CD40, a marker of microglial activation. oup.com This suggests a tonic anti-inflammatory action of norepinephrine in the CNS. oup.com
The mechanism behind this suppression involves the activation of β-adrenergic receptors on glial cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov Elevated cAMP levels are known to suppress the activation of microglial cells. nih.gov This is supported by findings that β-adrenergic receptor agonists can mimic the anti-inflammatory effects of norepinephrine. oup.comnih.gov Furthermore, noradrenaline's ability to reduce the activity of the inflammatory transcription factor NFκB, mediated by an increase in inhibitory IκBα proteins, contributes to its anti-inflammatory actions. nih.gov
Modulation of Pro-inflammatory Cytokine and Prostanoid Production
L-Noradrenaline plays a significant role in modulating the production of pro-inflammatory cytokines and prostanoids, which are key mediators of neuroinflammation. oup.comnih.gov In its capacity as a neuromodulator, norepinephrine can suppress the release of several pro-inflammatory cytokines from activated microglia, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). oup.comnih.gov This suppressive effect is a crucial component of its neuroprotective function, as excessive production of these cytokines can lead to neuronal damage. oup.com
The modulation of cytokine production by norepinephrine is primarily mediated through β-adrenergic receptors on microglial cells. oup.comnih.gov Activation of these receptors leads to a signaling cascade that inhibits the pathways responsible for cytokine synthesis and release. nih.gov For instance, studies have shown that norepinephrine can attenuate the lipopolysaccharide (LPS)-induced production of TNF-α and IL-1β in cultured microglial cells. oup.com
Regarding prostanoids, a class of lipid mediators that includes prostaglandins (B1171923), norepinephrine's influence is more complex. nih.govnih.gov In some contexts, norepinephrine has been shown to enhance the production of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins like prostaglandin (B15479496) E2 (PGE2). nih.gov Specifically, in primary rat microglia, norepinephrine was found to increase COX-2 mRNA expression and strongly enhance LPS-induced COX-2 expression and PGE2 production. nih.gov This effect appears to be mediated by β-adrenoreceptors. nih.gov However, the increased PGE2 may also contribute to an anti-inflammatory feedback loop by stimulating microglial receptors that increase cAMP, which in turn can suppress the activation of these cells. nih.gov
Conversely, there is also evidence suggesting that norepinephrine can have an inhibitory effect on pro-inflammatory signaling pathways that lead to prostanoid production. acs.org For example, α1-adrenergic receptor stimulation has been linked to the activation of pathways that promote the release of pro-inflammatory cytokines, implying that blocking these receptors could inhibit this process. acs.org
Table 1: Effects of L-Noradrenaline on Pro-inflammatory Mediators
| Mediator | Effect of L-Noradrenaline | Cell Type | Receptor Subtype Involved | Reference |
|---|---|---|---|---|
| TNF-α | Suppression | Microglia, Mixed Cortical Glia | β-adrenergic | oup.comnih.gov |
| IL-1β | Suppression | Microglia, Mixed Cortical Glia | β-adrenergic | oup.comnih.gov |
| IL-6 | Suppression | Microglia | Not specified | nih.gov |
| iNOS | Suppression | Mixed Cortical Glia | Not specified | oup.com |
| COX-2 | Enhancement (with LPS) | Primary Rat Microglia | β-adrenergic | nih.gov |
| PGE2 | Enhancement (with LPS) | Primary Rat Microglia | β-adrenergic | nih.gov |
Neuroprotective Strategies mediated by Noradrenergic Signaling
Noradrenergic signaling plays a crucial role in endogenous neuroprotective mechanisms within the central nervous system. oup.com The release of norepinephrine from the locus coeruleus can suppress neuroinflammation, a key contributor to the pathology of various neurodegenerative disorders. ncats.io This neuroprotective effect is largely attributed to norepinephrine's ability to modulate the activity of glial cells, particularly microglia and astrocytes. oup.com
One of the primary neuroprotective strategies mediated by noradrenergic signaling is the suppression of pro-inflammatory cytokine production. oup.com By inhibiting the release of neurotoxic molecules from activated microglia, norepinephrine helps to create a less hostile environment for neurons. oup.com Furthermore, noradrenergic signaling can protect cultured neurons from microglia-induced cell death. oup.com
In addition to its anti-inflammatory actions, norepinephrine can also promote the release of neurotrophic factors from astrocytes. nih.gov These factors, such as brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), and nerve growth factor (NGF), support neuronal survival, growth, and differentiation. nih.gov
The neuroprotective effects of noradrenergic signaling are further highlighted by studies where the depletion of norepinephrine exacerbates the inflammatory response and neuronal damage in animal models of neurodegenerative diseases. frontiersin.org For instance, depletion of norepinephrine has been shown to augment the inflammatory response to β-amyloid in the rat cortex. oup.com Conversely, enhancing noradrenergic tone through pharmacological interventions has been suggested as a potential therapeutic strategy to reduce neuroinflammation. oup.com
Impact of Noradrenergic Inhibition on Neuroinflammatory Processes in Disease Models
Inhibition of noradrenergic signaling has been shown to potentiate neuroinflammation in animal models of neurodegenerative diseases, such as Alzheimer's disease (AD). nih.govresearchgate.net Studies using the 5XFAD mouse model of amyloidosis have demonstrated that both chemogenetic inhibition of the locus coeruleus (the primary source of norepinephrine in the brain) and pharmacological blockade of β-adrenergic receptors lead to an increase in neuroinflammation without altering amyloid-beta (Aβ) pathology. nih.govresearchgate.net
This potentiation of neuroinflammation is characterized by widespread microgliosis. nih.gov The inhibition of noradrenergic signaling appears to remove a key endogenous anti-inflammatory influence within the brain. oup.com In the absence of adequate norepinephrine, microglia become more reactive, leading to an amplified inflammatory state. nih.gov
Interestingly, the conditional deletion of the β1-adrenergic receptor (adrb1) in microglia did not affect neuroinflammation in one study, suggesting that other adrenergic receptor subtypes or other cell types, such as astrocytes, may be more critically involved in mediating the anti-inflammatory effects of norepinephrine. nih.govresearchgate.net Another study highlighted that genetic deletion of the β2-adrenergic receptor (adrb2) in microglia attenuated a select set of neuroinflammatory markers in female 5XFAD mice. researchgate.net
These findings from disease models underscore the critical role of the noradrenergic system in regulating neuroinflammation. nih.govresearchgate.net Disruption of this system can exacerbate the inflammatory component of neurodegenerative diseases, suggesting that therapeutic strategies aimed at preserving or enhancing noradrenergic function could be beneficial. oup.comnih.gov
Cerebrovascular Responses to L-Noradrenaline Bitartrate and Cerebral Blood Flow Regulation
Direct Vasoconstrictive Effects on Cerebral Vasculature
L-Noradrenaline bitartrate exerts a direct vasoconstrictive effect on the cerebral vasculature. nih.govderangedphysiology.com This action is primarily mediated through the stimulation of alpha-adrenergic receptors located on the smooth muscle cells of cerebral blood vessels. nih.govderangedphysiology.com Activation of these receptors leads to smooth muscle contraction, resulting in a narrowing of the vessel lumen and an increase in cerebrovascular resistance. derangedphysiology.com
While norepinephrine does not readily cross the blood-brain barrier, studies involving direct administration into the carotid artery have confirmed its ability to induce cerebral vasoconstriction. derangedphysiology.commoph.go.th This suggests that even systemically administered norepinephrine can influence cerebral blood vessels, particularly in situations where the blood-brain barrier may be compromised. nih.gov
Regional and Global Cerebral Blood Flow Dynamics in Experimental Settings
The effects of L-noradrenaline bitartrate on regional and global cerebral blood flow (CBF) have shown variability in experimental settings, with studies reporting both increases and decreases. nih.gov In healthy animals, there is a tendency for a dose-dependent increase in CBF with norepinephrine administration. nih.gov This is also observed in animal models of cardiopulmonary resuscitation. nih.gov
However, in animal models and human patients with acquired brain injury, the response of CBF to norepinephrine is more varied. nih.gov The direct vasoconstrictive effect of norepinephrine on cerebral vessels can lead to an increase in cerebrovascular resistance, which may, in turn, decrease cerebral blood flow. derangedphysiology.com Despite this, the systemic pressor effects of norepinephrine, which increase mean arterial pressure, can help maintain or even increase cerebral perfusion pressure, potentially counteracting the local vasoconstriction. pfizer.combaxterpi.com
Table 2: Summary of L-Noradrenaline Bitartrate's Cerebrovascular Effects
| Parameter | Effect of L-Noradrenaline Bitartrate | Mediating Receptor | Experimental Context | Reference |
|---|---|---|---|---|
| Cerebral Vasculature | Vasoconstriction | Alpha-adrenergic | Direct administration, Systemic administration | nih.govderangedphysiology.com |
| Cerebral Blood Flow | Variable (increase or decrease) | Alpha-adrenergic | Healthy animals, Acquired brain injury models | nih.gov |
| Cerebrovascular Resistance | Increase | Alpha-adrenergic | Direct administration | derangedphysiology.com |
Cardiovascular Research with L Noradrenaline Bitartrate
Hemodynamic Regulation and Vasomotor Tone Studies
L-Noradrenaline bitartrate (B1229483) is instrumental in research focused on the physiological and pathophysiological control of blood circulation and vascular tone.
L-Noradrenaline bitartrate is a potent modulator of systemic vascular resistance (SVR) and arterial pressure, primarily through its agonist activity at α1-adrenergic receptors located on vascular smooth muscle cells. nih.govnih.gov Activation of these receptors initiates a signaling cascade that leads to vasoconstriction, thereby increasing the resistance to blood flow and elevating mean arterial pressure (MAP). nih.gov
Research in various models has consistently demonstrated the dose-dependent effect of L-noradrenaline on SVR. In settings of distributive shock, such as sepsis, where profound vasodilation leads to a critical drop in blood pressure, L-noradrenaline administration effectively restores vascular tone. nih.gov Studies have shown that it can counteract sepsis-induced vasodilation, which often affects capacitance veins, thereby reducing the amount of fluid resuscitation required. nih.gov The primary pharmacodynamic effects of norepinephrine (B1679862) are cardiac stimulation and vasoconstriction, leading to an increase in total peripheral resistance. droracle.ai
The following table summarizes the principal effects of L-noradrenaline bitartrate on key hemodynamic parameters related to vascular resistance and pressure.
| Parameter | Effect of L-Noradrenaline Bitartrate | Primary Adrenergic Receptor Involved |
| Systemic Vascular Resistance (SVR) | Increase | α1 |
| Mean Arterial Pressure (MAP) | Increase | α1 |
| Vascular Smooth Muscle | Contraction | α1 |
It is important to note that while L-noradrenaline is highly effective at increasing SVR, excessive vasoconstriction can have detrimental effects. At a certain point, the left ventricle may struggle to overcome the high systemic vascular resistance, potentially leading to a decrease in cardiac output and, consequently, a drop in blood pressure. derangedphysiology.com
L-Noradrenaline bitartrate exerts significant influence over cardiac function by modulating both the force of contraction (inotropy) and the heart rate (chronotropy). These effects are mediated through its interaction with β1-adrenergic receptors, which are predominant in the heart. nih.govcvphysiology.com
Activation of β1-adrenoceptors by L-noradrenaline initiates a Gs-protein-coupled signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govmdpi.com This, in turn, activates protein kinase A (PKA), leading to the phosphorylation of key proteins involved in calcium handling within cardiomyocytes. The result is an increased influx of calcium into the cell and enhanced release from the sarcoplasmic reticulum, which strengthens myocardial contractility. youtube.com This leads to positive inotropic and chronotropic effects. nih.gov Sympathetic adrenergic nerves release norepinephrine, which binds to these receptors to produce physiological responses. cvphysiology.com
While the primary cardiac effect is mediated by β1 receptors, L-noradrenaline can also bind to α1-adrenoceptors on myocytes, which can lead to a small increase in inotropy. cvphysiology.com In contrast to its direct stimulatory effect on the heart, the systemic administration of L-noradrenaline at low doses can induce a reflex bradycardia. This is a compensatory mechanism mediated by the vagal baroreceptor reflex in response to the rise in arterial pressure. derangedphysiology.com However, as the dose increases, the direct β1-mediated tachycardia often overcomes this reflex. derangedphysiology.com
The table below outlines the effects of L-noradrenaline bitartrate on cardiac contractility and heart rate.
| Cardiac Parameter | Effect of L-Noradrenaline Bitartrate | Primary Adrenergic Receptor |
| Cardiac Contractility (Inotropy) | Increase | β1 (primary), α1 (minor) |
| Heart Rate (Chronotropy) | Increase (direct effect) / Decrease (reflex) | β1 / Vagal Reflex |
| Conduction Velocity (Dromotropy) | Increase | β1 |
| Myocyte Relaxation Rate (Lusitropy) | Increase | β1 |
In conditions like heart failure, the expression and function of β1-adrenoceptors can be downregulated, which can alter the heart's response to catecholamines. cvphysiology.com
The influence of L-noradrenaline bitartrate on coronary circulation and myocardial perfusion is complex, involving a balance between direct vascular effects and indirect metabolic regulation. The heart is a highly metabolic organ with significant basal oxygen consumption and high myocardial blood flow. radiologykey.com
L-noradrenaline can directly act on adrenergic receptors within the coronary arteries. While it has a vasoconstrictive effect through α-adrenergic receptors, its β-adrenergic action can lead to vasodilation. droracle.ai However, the primary determinant of coronary blood flow is myocardial oxygen demand. nih.govyoutube.com The increased cardiac work (higher heart rate and contractility) induced by L-noradrenaline leads to a significant increase in myocardial oxygen consumption. nih.gov This metabolic demand triggers local autoregulatory mechanisms that cause coronary vasodilation to increase blood flow and oxygen supply to the myocardium. radiologykey.comyoutube.com
Studies have shown that intracoronary administration of norepinephrine can initially cause a transient decrease in coronary blood flow, followed by a more sustained increase that corresponds with increased myocardial oxygen consumption. ahajournals.org This demonstrates the powerful role of metabolic autoregulation in overriding direct vasoconstrictor effects in the coronary circulation. It is also important to consider that most myocardial blood flow occurs during diastole, as the contraction of the heart wall during systole impedes its own blood supply. radiologykey.comyoutube.com
The following table summarizes the dual effects of L-noradrenaline on coronary circulation.
| Aspect | Effect of L-Noradrenaline Bitartrate | Mediating Factor |
| Direct Vascular Effect | Vasoconstriction/Vasodilation | α-adrenergic / β-adrenergic receptors |
| Indirect Metabolic Effect | Vasodilation | Increased myocardial oxygen demand |
| Net Effect on Coronary Blood Flow | Generally increased to match metabolic needs | Autoregulation |
Research using L-noradrenaline bitartrate has been crucial in understanding the interplay between neural control and metabolic regulation of coronary blood flow, particularly in the context of both normal physiology and ischemic heart disease. nih.gov
The net effect of L-noradrenaline bitartrate on cardiac output is variable and depends on the interplay between its effects on preload, afterload, and contractility. jvsmedicscorner.com While L-noradrenaline's β1-adrenergic stimulation directly increases cardiac contractility, its potent α1-mediated increase in systemic vascular resistance (afterload) can potentially impede ventricular ejection and decrease cardiac output. derangedphysiology.comjvsmedicscorner.com
L-noradrenaline also influences central venous dynamics. It causes venoconstriction, which increases mean systemic filling pressure. nih.gov This can increase the pressure gradient for venous return to the heart, thereby increasing preload. nih.govjvsmedicscorner.com In some post-operative cardiac surgery patients, this "venous recruitment" can lead to an increase in cardiac output. derangedphysiology.com
However, the response of cardiac output to L-noradrenaline can be unpredictable. jvsmedicscorner.com In a study of postoperative cardiac surgery patients, norepinephrine increased cardiac output in some individuals while decreasing it in others. jvsmedicscorner.com The outcome appears to depend on the patient's baseline cardiovascular status, including fluid responsiveness. jvsmedicscorner.com At low doses, cardiac output may remain stable, but at higher doses, the increased afterload combined with potential underlying myocardial issues can lead to a drop in cardiac output. derangedphysiology.com Central venous pressure (CVP) may not change significantly at low doses but can increase at higher doses as cardiac output falls. derangedphysiology.com
The table below illustrates the multifaceted influence of L-noradrenaline on cardiac output determinants.
| Hemodynamic Parameter | Effect of L-Noradrenaline Bitartrate | Mechanism |
| Preload | Increase | Venoconstriction, increased mean systemic filling pressure |
| Afterload (SVR) | Increase | Arterial vasoconstriction |
| Contractility | Increase | β1-adrenergic stimulation |
| Net Cardiac Output | Variable (Increase, Decrease, or No Change) | Balance of effects on preload, afterload, and contractility |
These complex interactions highlight the importance of L-noradrenaline bitartrate as a research tool to dissect the integrated regulation of cardiac output and venous return.
Myocardial Remodeling and Cellular Cardiology Research
L-Noradrenaline bitartrate is also a key agent in laboratory studies investigating the cellular and molecular processes of myocardial remodeling, particularly cardiac hypertrophy.
Prolonged exposure to L-noradrenaline is known to be a potent stimulus for cardiomyocyte hypertrophy, a condition characterized by an increase in the size of heart muscle cells. medchemexpress.com This process is a key component of the myocardial remodeling that occurs in response to chronic pressure overload and other cardiac stressors.
Research has shown that L-noradrenaline induces hypertrophy through the activation of both α1- and β-adrenergic receptors, which trigger distinct but synergistic signaling pathways. medchemexpress.com The α1-adrenergic pathway is coupled to Gq proteins, which activate phospholipase C (PLC). researchgate.net PLC, in turn, generates second messengers that activate protein kinase C (PKC) and increase intracellular calcium, leading to the activation of downstream kinases like ERK1/2 and JNK. researchgate.net
The β-adrenergic stimulation also contributes to the hypertrophic response. medchemexpress.com The combined activation of these pathways leads to the activation of transcription factors, such as c-Fos and c-Jun, which promote the expression of genes associated with cardiac hypertrophy, including fetal genes like atrial natriuretic factor and β-myosin heavy chain. researchgate.netahajournals.org Studies have demonstrated that continuous infusion of L-noradrenaline in animal models can lead to increases in myocardial mass and left ventricular wall thickness. medchemexpress.com
The table below summarizes the key signaling molecules involved in L-noradrenaline-induced cardiomyocyte hypertrophy.
| Receptor | G-Protein | Key Downstream Effectors | Cellular Outcome |
| α1-Adrenergic | Gq | Phospholipase C (PLC), Protein Kinase C (PKC), ERK1/2 | Gene expression, Protein synthesis |
| β-Adrenergic | Gs | Adenylyl Cyclase, cAMP, Protein Kinase A (PKA) | Synergistic hypertrophic signaling |
| Combined Effect | Activation of transcription factors (c-Fos, c-Jun) | Cardiomyocyte Hypertrophy |
Furthermore, research indicates that endothelin-1 (B181129) (ET-1) may act as a mediator in norepinephrine-induced ventricular hypertrophy in vivo, suggesting a complex interplay of signaling molecules in this process. ahajournals.org
Assessment of Myocardial Mass and Ventricular Wall Thickness in Animal Models
L-Noradrenaline bitartrate is frequently utilized in preclinical research to induce and study cardiac hypertrophy, a condition characterized by an increase in the heart's muscle mass. In various animal models, administration of noradrenaline leads to measurable changes in myocardial mass and the thickness of the ventricular walls.
Similarly, research in male Wistar-Furth rats using a continuous subcutaneous infusion of noradrenaline hydrochloride for 11 days produced moderate, concentric hypertrophy of both ventricles. nih.gov This was characterized by an increased left ventricular mass-to-volume ratio of about 50% and a 25% increase in cardiac fiber diameter, without evidence of tissue edema. nih.gov Another study in rats, where norepinephrine was infused for 28 days, also demonstrated significant left ventricular hypertrophy. utmb.edunih.gov These findings collectively show that noradrenaline administration is a reliable method for inducing cardiac hypertrophy in animal models, allowing for the detailed study of changes in heart size and structure. nih.govnih.govutmb.edu
| Animal Model | Duration of Administration | Key Findings on Myocardial Mass & Wall Thickness | Reference |
|---|---|---|---|
| Adult Cats | 15 days | ~40% increase in right ventricle/body weight, left ventricle/body weight, and total heart weight/body weight ratios. Dramatic increase in cardiomyocyte cross-sectional area. | nih.gov |
| Wistar-Furth Rats | 11 days | Moderate concentric hypertrophy of both ventricles. ~50% increase in left ventricular mass:volume ratio and ~25% increase in fiber diameter. | nih.gov |
| Male Adult Rats | 28 days | Significant left ventricular hypertrophy and impaired contractility. | utmb.edunih.gov |
Molecular Alterations in Cardiac Tissue (e.g., DNA Methyltransferase Activity, Reactive Oxygen Species Generation)
The cardiac hypertrophy induced by L-Noradrenaline bitartrate is associated with significant molecular changes within the heart tissue. Key among these are alterations in epigenetic regulation, such as DNA methylation, and the generation of reactive oxygen species (ROS). nih.govnih.gov
DNA Methyltransferase Activity: Epigenetic modifications play a causative role in the development of noradrenaline-induced cardiac hypertrophy. nih.govnih.gov Studies have shown that chronic norepinephrine infusion in rats leads to a significant increase in global genomic DNA methylation in the left ventricle. utmb.edunih.gov This is accompanied by heightened activity of DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA. nih.gov Specifically, norepinephrine treatment induces an increase in the expression of DNMT1, DNMT3a, and DNMT3b in the left ventricle. nih.gov These findings establish a direct link between noradrenaline stimulation, increased DNMT activity, and the programming of heart hypertrophy and reduced cardiac contractility. nih.govnih.gov DNA methylation is now seen as a potential therapeutic target in heart failure. ahajournals.orgresearchgate.net
Reactive Oxygen Species (ROS) Generation: Noradrenaline stimulation of cardiac cells also leads to the generation of ROS, which are highly reactive molecules that can act as intracellular signaling messengers. nih.govimrpress.com Elevated ROS production is implicated in the pathophysiology of left ventricular hypertrophy and failure. nih.govamegroups.org In experiments using H9c2 cardiac myoblasts, different concentrations of norepinephrine induced distinct patterns of ROS generation. nih.gov A lower, hypertrophic dose (2 µM) caused a transient generation of ROS for only 2 hours, whereas a higher, apoptotic dose (100 µM) led to sustained ROS generation for 48 hours. nih.gov This suggests that the quantity and duration of ROS signaling can determine the cellular response, leading to either growth (hypertrophy) or cell death (apoptosis). nih.gov The primary ROS molecules involved, superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), are produced by various enzymes in cardiomyocytes, including NADPH oxidases. nih.govmdpi.com ROS can, in turn, influence epigenetic processes, including the activity of DNMTs, creating a complex interplay between oxidative stress and epigenetic remodeling in cardiovascular diseases. imrpress.comnih.gov
| Molecular Target | Observed Alteration | Functional Consequence | Reference |
|---|---|---|---|
| DNA Methyltransferases (DNMT1, 3a, 3b) | Increased expression and activity in the left ventricle. | Heightened global genomic DNA methylation, contributing to cardiac hypertrophy. | nih.gov |
| Reactive Oxygen Species (ROS) | Dose-dependent generation; transient at low doses, sustained at high doses. | Mediates hypertrophic or apoptotic responses in cardiomyocytes. | nih.gov |
Experimental Models of Cardiac Function and Pathological States
L-Noradrenaline bitartrate is a cornerstone compound for creating reliable and reproducible experimental models of cardiac pathology, particularly cardiac hypertrophy and heart failure. nih.govmdpi.com These models span from in vitro cell cultures to in vivo animal studies, each providing unique insights into disease mechanisms.
In Vitro Models: Cultured neonatal rat cardiomyocytes (NRCMs) are a widely used in vitro model for studying cardiac hypertrophy. nih.gov Treatment of these cells with norepinephrine induces hypertrophic changes, providing a controlled environment to investigate the molecular signaling pathways involved without the complexities of systemic neurological and hormonal influences. nih.gov This model has been instrumental in identifying numerous molecules and growth factors that trigger pathological hypertrophy. nih.gov
In Vivo Models: In vivo models are crucial for understanding how cardiac pathologies develop within a complex biological system. mdpi.com A common and effective method involves the continuous subcutaneous infusion of noradrenaline into rats using osmotic minipumps. nih.govahajournals.org This technique produces a sustained release of the compound, leading to progressive and concentric ventricular hypertrophy over days to weeks, closely mimicking certain aspects of chronic cardiac stress. nih.govahajournals.org This model allows researchers to study the gradual remodeling of the heart and the associated changes in gene expression and cardiac function. ahajournals.org
Other in vivo models include daily injections, as demonstrated in studies with cats, which also successfully induce hypertrophy. nih.gov Additionally, noradrenaline has been used in conjunction with other agents, such as lipopolysaccharide (LPS), to create models of exacerbated cardiomyopathy, allowing for the investigation of how pre-existing stress or inflammation interacts with catecholamine effects. nih.gov These diverse models are essential for dissecting the pathophysiology of heart disease and for the preclinical testing of new therapeutic strategies. nih.govmdpi.com
L Noradrenaline Bitartrate in Autonomic Nervous System and Stress Physiology Research
Sympathetic Nervous System Activation and Modulation
L-noradrenaline is fundamental to the functioning of the sympathetic nervous system (SNS), a division of the autonomic nervous system responsible for regulating many of the body's unconscious actions. In research, the administration of L-noradrenaline bitartrate (B1229483) is used to mimic the effects of endogenous noradrenaline released from postganglionic sympathetic neurons and the adrenal medulla.
Studies using techniques like intracerebral microdialysis in animal models have demonstrated that acute stressors, such as immobilization, trigger a significant release of norepinephrine (B1679862) in various brain regions associated with stress, including the amygdala and prefrontal cortex. nih.gov The modulation of sympathetic neurotransmission is a complex process involving not only autoreceptors but also other non-sympathetic mediators like angiotensin II and nitric oxide, which can enhance or inhibit norepinephrine release and its effects. nih.gov
Table 1: Key Factors in the Modulation of Noradrenaline Release in the Sympathetic Nervous System
| Modulatory Factor | Mechanism of Action | Effect on Noradrenaline Release |
|---|---|---|
| Presynaptic α2-Adrenergic Autoreceptors | Activation by noradrenaline in the synaptic cleft | Inhibition (Negative Feedback) |
| Neuropeptide Y (NPY) | Co-released with noradrenaline; acts on presynaptic Y1 receptors | Modulatory, often inhibitory |
| Adenosine (B11128) Triphosphate (ATP) | Co-released with noradrenaline; acts on presynaptic P2X receptors | Modulatory, can be excitatory |
| Angiotensin II | Acts on presynaptic AT1 receptors | Enhancement |
| Nitric Oxide (NO) | Can deactivate noradrenaline post-release | Inhibition of effect |
Mechanisms of the "Fight-or-Flight" Response
The "fight-or-flight" response is a classic acute stress reaction mediated by the sympathetic nervous system. L-noradrenaline, along with adrenaline, is a primary effector of this response, preparing the body to confront or flee from a perceived threat. nih.govtaylorandfrancis.com The release of these catecholamines from the adrenal medulla and sympathetic nerves leads to a widespread physiological cascade. nih.gov
Key physiological changes initiated by noradrenaline during the fight-or-flight response include:
Cardiovascular Effects: Increased heart rate and contractility, leading to greater cardiac output. It also causes widespread vasoconstriction in tissues not essential for immediate survival (like the gastrointestinal tract) and vasodilation in skeletal muscles, redirecting blood flow to where it is most needed. nih.govmdpi.com
Metabolic Effects: Stimulation of glycogenolysis in the liver and skeletal muscle, and lipolysis in adipose tissue, which triggers the release of glucose and fatty acids into the bloodstream to provide rapid energy. taylorandfrancis.com
Respiratory Effects: Dilation of the bronchioles in the lungs to increase oxygen uptake. taylorandfrancis.com
Research using functional magnetic resonance imaging (fMRI) in humans has shown that increasing noradrenergic tone can enhance the amygdala's responsiveness to fear-related stimuli, providing a neural basis for the heightened state of arousal and vigilance characteristic of the fight-or-flight response. nih.gov Studies in animal models have further demonstrated that the release of norepinephrine in brain regions like the amygdala and prefrontal cortex facilitates anxiety-like behaviors in response to stressful situations. nih.gov This highlights the role of noradrenaline not just in the peripheral physiological response, but also in the central processing of threatening information and the modulation of behavioral reactions to stress.
Interactions with the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The noradrenergic system and the Hypothalamic-Pituitary-Adrenal (HPA) axis are two major stress-response systems that interact extensively. Noradrenergic neurons originating in the brainstem, particularly the nucleus of the solitary tract and caudal ventrolateral medulla, project to the paraventricular nucleus (PVN) of the hypothalamus. nih.govnih.gov The PVN is the primary site for the synthesis and release of corticotropin-releasing hormone (CRH), the initial trigger for the HPA axis cascade. nih.gov
Activation of these noradrenergic inputs to the PVN stimulates the release of CRH. nih.gov This effect is primarily mediated by the action of noradrenaline on α1-adrenergic receptors, which facilitates the release of glutamate (B1630785), an excitatory neurotransmitter, onto CRH neurons. researchgate.net Conversely, noradrenaline can also have inhibitory effects on CRH release through the activation of α2-adrenergic receptors on presynaptic terminals, which suppresses the release of the inhibitory neurotransmitter GABA. researchgate.net This dual regulatory control allows for a finely tuned modulation of the HPA axis response.
Experimental studies have shown that central administration of noradrenaline or related compounds can lead to increased secretion of both CRH and adrenocorticotropic hormone (ACTH). nih.govnih.gov For instance, research in rats has shown that intracerebroventricular infusion of adrenaline bitartrate can induce a rapid and significant surge in CRH-41 release. nih.gov Chronic stress can lead to dysregulation of this interaction, contributing to a sustained increase in the excitability of the HPA and adreno-medullary axes. biorxiv.org
Table 2: Noradrenergic Regulation of CRH Neurons in the Paraventricular Nucleus (PVN)
| Adrenergic Receptor Subtype | Location | Neurotransmitter Modulated | Effect on CRH Neuron Activity |
|---|---|---|---|
| α1-Adrenoceptor | Upstream Glutamatergic & GABAergic Neurons | Glutamate & GABA | Promotes GABA release; Facilitates glutamate release |
| α2-Adrenoceptor | Presynaptic GABAergic Terminals | GABA | Suppresses GABA release |
| β-Adrenoceptor | Not fully elucidated in this direct context | - | May play a role in broader stress-induced gene expression |
Thermoregulatory and Metabolic Effects in Experimental Paradigms
L-noradrenaline plays a crucial role in both thermoregulation and the control of systemic metabolism, functions that are often investigated in experimental settings using L-noradrenaline bitartrate.
Thermoregulatory Effects: Noradrenaline is a key mediator of non-shivering thermogenesis, the process of heat production that does not involve muscle contraction. This process primarily occurs in brown adipose tissue (BAT). researchgate.net Noradrenaline stimulates β3-adrenoceptors on brown adipocytes, initiating a cascade that leads to the activation of uncoupling protein 1 (UCP1). researchgate.net UCP1 uncouples cellular respiration from ATP synthesis in the mitochondria, causing the energy from substrate oxidation to be dissipated as heat. researchgate.net
Studies in rats have shown that infusion of noradrenaline significantly increases blood flow to BAT, delivering the necessary substrates for thermogenesis. nih.gov This increased blood flow is accompanied by a dramatic rise in oxygen consumption by the tissue, indicating a high metabolic rate. nih.gov For example, in one study, noradrenaline infusion increased the proportion of cardiac output directed to BAT from 1-2% at baseline to 7-15.5%. nih.gov Noradrenaline also contributes to thermoregulation by inducing peripheral vasoconstriction, which reduces heat loss from the skin surface. nih.gov
Metabolic Effects: Beyond its role in the acute fight-or-flight response, noradrenaline has broader effects on metabolism. It stimulates lipolysis in white adipose tissue, releasing free fatty acids into circulation. researchgate.net In the liver, noradrenaline can enhance both glycogenolysis and gluconeogenesis, contributing to an increase in blood glucose levels. researchgate.net Studies in healthy human volunteers have shown that norepinephrine infusion causes a sustained rise in plasma glucose concentration, although the increase in glucose production may be transient. nih.gov It can also lead to a minor increase in plasma lactate. nih.gov The specific metabolic effects can depend on the relative activation of different adrenergic receptor subtypes in various tissues, such as skeletal muscle, adipose tissue, and the liver. researchgate.net
Table 3: Metabolic Effects of Noradrenaline Infusion in Experimental Models
| Parameter | Tissue/Organ | Effect | Research Finding |
|---|---|---|---|
| Blood Flow | Brown Adipose Tissue | Increase | Rose from 1-2% to 7-15.5% of cardiac output in rats. nih.gov |
| Oxygen Consumption | Brown Adipose Tissue | Increase | Accounted for up to 74% of the thermogenic response to noradrenaline in cafeteria-fed rats. nih.gov |
| Plasma Glucose | Systemic | Increase | Noradrenaline infusion caused a persisting rise in plasma glucose in healthy volunteers. nih.gov |
| Plasma Lactate | Systemic | Minor Increase | Observed in healthy volunteers, but did not exceed the physiological range. nih.gov |
| Lipolysis | Adipose Tissue | Increase | Stimulated by β3 and α1 adrenergic receptors, releasing free fatty acids. researchgate.net |
Immunological Interactions of L Noradrenaline Bitartrate
Beta-Adrenergic Receptor-Mediated Cross-talk between Sympathetic Nerves and Immune Cells
The cross-talk between the sympathetic nervous system and the immune system is a critical component of maintaining homeostasis and orchestrating an appropriate immune response. This communication is largely mediated by L-noradrenaline released from sympathetic nerve terminals, which then binds to adrenergic receptors expressed on the surface of various immune cells. The beta-2 adrenergic receptor (ADRB2) is considered the primary receptor on T and B cells through which norepinephrine (B1679862) directly modulates cellular activity. frontiersin.org
Upon stimulation of sympathetic nerves during events such as infection or tissue injury, there is an increased release of norepinephrine in lymphoid organs and at sites of inflammation. The binding of norepinephrine to β2-adrenergic receptors (β2-ARs) on immune cells typically activates the canonical cyclic AMP (cAMP)-protein kinase A (PKA) intracellular signaling pathway. nih.govnih.gov This pathway is generally considered to be immunosuppressive, serving as a negative feedback mechanism to resolve inflammation and restore homeostasis after a pathogen has been cleared. nih.gov
However, the effects of β2-AR stimulation are not uniformly immunosuppressive. Research has indicated that under certain conditions, such as chronic stress or unchecked immune cell activation which lead to elevated local concentrations of norepinephrine, a "signal switching" can occur. uni-muenchen.de This switch can shift the signaling from the cAMP-PKA pathway to alternative pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can lead to different functional outcomes in immune cells. nih.gov
The table below summarizes the key components and outcomes of β2-adrenergic receptor-mediated signaling in immune cells.
| Component | Description | Primary Signaling Pathway | General Outcome |
| Ligand | L-Noradrenaline (Norepinephrine) | - | - |
| Receptor | Beta-2 Adrenergic Receptor (β2-AR) | - | - |
| Primary Signaling | cAMP-Protein Kinase A (PKA) | Activation of adenylate cyclase, leading to increased intracellular cAMP and PKA activation. | Generally immunosuppressive, contributing to the resolution of inflammation. |
| Alternative Signaling | Mitogen-Activated Protein Kinase (MAPK) | Can be activated under conditions of high norepinephrine concentration, leading to varied cellular responses. | Can lead to pro-inflammatory or other non-canonical effects. |
Neuro-Immune Axis Regulation
The neuro-immune axis represents a bidirectional communication network between the nervous and immune systems, crucial for regulating inflammatory responses. L-Noradrenaline is a key mediator in this axis, exerting significant control over the production of cytokines, the signaling molecules of the immune system.
Norepinephrine released from sympathetic nerve terminals can directly influence the cytokine profile at a site of inflammation. This modulation is primarily mediated through β2-adrenoceptors expressed on immune cells. nih.gov Research has shown that norepinephrine can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-12 (B1171171) (IL-12). nih.gov Concurrently, it can enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10). nih.gov This demonstrates a fine-tuning control exerted by the sympathetic nervous system over immune responses, helping to prevent excessive inflammation that could lead to tissue damage.
In the central nervous system, noradrenaline has been shown to modulate the activity of microglia, the resident immune cells of the brain. frontiersin.org Depending on the context, such as the level of stress, noradrenaline can influence microglia to adopt different activation states, ranging from a resting surveillance state to an activated state characterized by the release of cytokines and other mediators. frontiersin.org
The regulatory effects of norepinephrine on cytokine production are summarized in the table below.
| Cytokine Type | Effect of Norepinephrine | Mediating Receptor | Functional Consequence |
| Pro-inflammatory (e.g., TNF-α, IFN-γ, IL-12) | Inhibition of production | β2-Adrenoceptor | Dampening of the inflammatory response. |
| Anti-inflammatory (e.g., IL-10) | Enhancement of production | β2-Adrenoceptor | Promotion of an anti-inflammatory and regulatory environment. |
Modulation of Immune Cell Extravasation in Inflammatory Models
Immune cell extravasation is the process by which leukocytes migrate from the bloodstream into tissues to sites of inflammation or injury. This process is tightly regulated by a series of molecular interactions involving adhesion molecules and chemokines. L-Noradrenaline can significantly modulate this process, thereby influencing the composition and magnitude of the immune infiltrate.
Norepinephrine has been shown to affect the expression of key adhesion molecules on both leukocytes and endothelial cells. For instance, studies have demonstrated that norepinephrine can increase the expression of ICAM-1 and E-Selectin, which are crucial for the adhesion of leukocytes to the vascular endothelium, a critical step in extravasation. nih.gov However, the effects of norepinephrine on leukocyte trafficking are complex and can be cell-type specific. For example, systemic administration of norepinephrine has been observed to increase the number of circulating neutrophils while having different effects on other leukocyte populations. nih.gov
Furthermore, adrenergic stimulation can impact the expression of adhesion molecules on the surface of immune cells. It has been shown that adrenergic stimulation can lead to an activated state in B cells, characterized by upregulated surface levels of adhesion molecules. uni-muenchen.de Conversely, in neutrophils, adrenergic stimulation has been associated with impaired recruitment and reduced expression of adhesion molecules. uni-muenchen.de
The influence of norepinephrine on immune cell extravasation is also mediated by its regulation of chemokines, which are chemoattractant cytokines that guide migrating cells. Norepinephrine can modulate the production of various chemokines by different cell types, thereby directing the trafficking of specific leukocyte subsets to and from sites of inflammation. nih.gov
The table below outlines the multifaceted effects of norepinephrine on the key steps of immune cell extravasation.
| Extravasation Step | Effect of Norepinephrine | Key Molecules Involved | Affected Immune Cells |
| Leukocyte Adhesion | Can increase leukocyte-endothelial adhesion. nih.gov | ICAM-1, E-Selectin | Peripheral Blood Mononuclear Cells (PBMCs) |
| Adhesion Molecule Expression | Upregulation on B cells; potential reduction on neutrophils. uni-muenchen.de | Various adhesion molecules | B cells, Neutrophils |
| Leukocyte Trafficking | Increases circulating neutrophils; variable effects on other leukocytes. nih.gov | - | Neutrophils, Lymphocytes |
| Chemokine Regulation | Modulates the production of chemokines. nih.gov | Various chemokines | Multiple leukocyte subsets |
Cellular and Subcellular Research Aspects of L Noradrenaline Bitartrate
Mechanisms of Cellular Uptake and Release
The precise control of L-Noradrenaline concentrations in the synaptic cleft is critical for normal physiological function. This regulation is primarily achieved through two key transport proteins: the Norepinephrine (B1679862) Transporter (NET) and the Vesicular Monoamine Transporter 2 (VMAT2).
The Norepinephrine Transporter (NET) , also known as Solute Carrier Family 6 Member 2 (SLC6A2), is a protein located on the plasma membrane of noradrenergic neurons. nih.gov Its primary function is the reuptake of synaptically released norepinephrine from the extracellular space back into the presynaptic neuron. nih.govwikipedia.org This process is highly efficient, with as much as 90% of released norepinephrine being cleared from the synapse by NET. wikipedia.org The transporter functions by coupling the influx of sodium and chloride ions (Na+/Cl−) with the transport of norepinephrine in a 1:1:1 ratio. wikipedia.org This reuptake mechanism is a primary means of terminating noradrenergic signaling. nih.gov The function and expression of NET are not static; they are dynamically regulated by various intracellular and extracellular signaling molecules, with phosphorylation being a major pathway for controlling its cell surface expression and activity. nih.gov
Once inside the presynaptic neuron, norepinephrine is packaged into synaptic vesicles for storage and subsequent release. This process is mediated by the Vesicular Monoamine Transporter 2 (VMAT2) . nih.gov VMAT2 is an integral membrane protein found on synaptic vesicles within monoaminergic neurons. wikipedia.orgmdsabstracts.org It is responsible for the vesicular packaging of several monoamines, including dopamine (B1211576), serotonin (B10506), histamine, and norepinephrine. nih.govwikipedia.org VMAT2 utilizes a proton gradient, established by V-ATPases on the vesicle membrane, to drive the transport of monoamines from the cytosol into the vesicle against their concentration gradient. wikipedia.org This sequestration of norepinephrine into vesicles is essential for its exocytotic release upon neuronal stimulation and also serves a protective role by preventing the accumulation of potentially toxic cytosolic catecholamines. oup.com VMAT2 has a higher affinity for catecholamines like norepinephrine compared to VMAT1, an isoform found primarily in the peripheral nervous system. wikipedia.org
| Transporter | Location | Function | Mechanism |
| Norepinephrine Transporter (NET) | Plasma membrane of presynaptic noradrenergic neurons | Reuptake of norepinephrine from the synaptic cleft | Co-transport of Na+, Cl-, and norepinephrine |
| Vesicular Monoamine Transporter 2 (VMAT2) | Membrane of synaptic vesicles | Packaging of norepinephrine into vesicles for storage and release | Exchanges cytosolic norepinephrine for intravesicular protons (H+) |
Adrenergic Receptor Expression and Localization in Diverse Cell Types (e.g., Glial Cells, Adipocytes)
L-Noradrenaline exerts its effects by binding to adrenergic receptors (ARs), which are a class of G protein-coupled receptors. These receptors are broadly classified into α and β subtypes, each with further subdivisions (α1, α2, β1, β2, β3). The expression and localization of these receptors vary significantly among different cell types, leading to diverse physiological responses.
Glial Cells: Once considered passive support cells, glial cells, including astrocytes and microglia, are now recognized as active participants in neurotransmission. Both astrocytes and microglia express various adrenergic receptors and respond to noradrenergic signals. Astrocytes, for instance, express α1- and β-adrenergic receptors. frontiersin.orgbiorxiv.org Noradrenaline can evoke robust calcium transients in astrocytes through the activation of α1-adrenoceptors. frontiersin.org Furthermore, studies have identified the presence of β1-adrenergic receptors on the inner nuclear membrane of cortical astrocytes, suggesting a direct mechanism for norepinephrine to influence gene expression. biorxiv.orgbiorxiv.org In microglia, the brain's resident immune cells, β2 adrenergic receptors (β2ARs) have been identified. nih.gov Activation of these microglial β2ARs by norepinephrine can inhibit their surveillance activity and has been shown to play a role in modulating neuroinflammation in the context of Alzheimer's disease pathology. nih.gov
| Cell Type | Adrenergic Receptor Subtypes Expressed | Key Functions Mediated by L-Noradrenaline |
| Glial Cells (Astrocytes) | α1-AR, β1-AR, β2-AR | Calcium signaling, regulation of gene expression, modulation of neuroinflammation. frontiersin.orgbiorxiv.orgbiorxiv.org |
| Glial Cells (Microglia) | β2-AR | Inhibition of surveillance activity, modulation of neuroinflammation. nih.gov |
| Adipocytes | α2-AR, β1-AR, β2-AR, β3-AR | Regulation of lipolysis, thermogenesis, and proliferation. nanolive.commdpi.com |
Impact on Cell Growth, Differentiation, and Angiogenesis (e.g., VEGF Expression, Choroidal Neovascularization)
L-Noradrenaline can significantly influence fundamental cellular processes such as proliferation, differentiation, and the formation of new blood vessels (angiogenesis). These effects are highly context-dependent, varying with cell type and the specific adrenergic receptors expressed.
Research has shown that norepinephrine can have divergent effects on cell proliferation. For example, in human bone marrow-derived mesenchymal stem cells, norepinephrine has been found to inhibit proliferation via β2-adrenoceptor signaling. nih.gov Similarly, it has been shown to reduce the proliferation of rat pre-adipocytes through β-adrenoceptors. nih.gov Conversely, in certain cancer cell lines, such as pancreatic cancer cells, norepinephrine can enhance cell viability and inhibit apoptosis. nih.gov In rhabdomyosarcoma and Ewing's sarcoma cell lines, the effect of noradrenaline on cell proliferation was dependent on the expression of adrenergic receptors, with a decrease in proliferation observed in cells expressing certain receptor isoforms. mdpi.com
Norepinephrine is also a significant modulator of angiogenesis , largely through its ability to regulate the expression of Vascular Endothelial Growth Factor (VEGF). Studies have demonstrated that norepinephrine can induce VEGF expression in various cancer cell lines. nih.govnih.govresearchgate.net This induction is often mediated through β-adrenergic receptors and can involve the hypoxia-inducible factor-1α (HIF-1α) protein. nih.govresearchgate.net This link between norepinephrine and VEGF has important implications for conditions characterized by pathological neovascularization.
One such condition is choroidal neovascularization (CNV) , a hallmark of neovascular age-related macular degeneration. medscape.com Research has shown that treatment with norepinephrine bitartrate (B1229483) stimulates VEGF messenger RNA expression and protein secretion in both choroidal endothelial cells and retinal pigment epithelial cells. nih.gov This effect was found to be mediated by β2-adrenoceptors. nih.gov Consequently, blocking β-adrenergic receptors has been shown to attenuate CNV in animal models, suggesting a therapeutic potential for β-blockers in this disease. nih.gov
| Cellular Process | Effect of L-Noradrenaline | Mediating Factors |
| Cell Growth/Proliferation | Can be inhibitory or stimulatory depending on cell type. | Adrenergic receptor expression profile (e.g., β2-AR in mesenchymal stem cells). nih.gov |
| Angiogenesis | Stimulatory | Upregulation of Vascular Endothelial Growth Factor (VEGF) expression. nih.govnih.gov |
| Choroidal Neovascularization (CNV) | Promotes CNV | Stimulation of VEGF expression in choroidal and retinal pigment epithelial cells via β2-adrenoceptors. nih.gov |
Role in Oxidative Stress Responses and Antioxidant Capacity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases. mdpi.com L-Noradrenaline, in addition to its role as a neurotransmitter, has been shown to possess antioxidant properties.
The chemical structure of norepinephrine, specifically the catechol moiety with two adjacent hydroxyl groups on the aromatic ring, is critical for its antioxidant activity. nih.gov This structure enables it to act as a scavenger of free radicals. Studies have shown that norepinephrine can directly reduce intracellular ROS levels, thereby protecting cells from oxidative damage. nih.gov This antioxidant effect appears to be independent of the glutathione (B108866) antioxidant defense system. nih.gov
The radical scavenging activity of norepinephrine has been investigated against various types of radicals. It has been found to be a potent antioxidant, in some cases more reactive than standard antioxidants. researchgate.net The mechanisms by which it scavenges radicals include Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer – Proton Transfer (SET-PT). researchgate.net
Furthermore, norepinephrine has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. nih.gov It can also reduce lipid peroxidation and chelate iron, which can otherwise participate in the generation of ROS. frontiersin.org However, the role of norepinephrine in oxidative stress can be complex, as its oxidation can also lead to the formation of potentially neurotoxic products. nih.gov Despite this, the primary evidence points towards a protective, antioxidant role for norepinephrine at physiological concentrations. nih.govfrontiersin.org
| Aspect of Oxidative Stress | Role of L-Noradrenaline | Mechanism |
| Reactive Oxygen Species (ROS) | Reduces intracellular ROS levels. nih.gov | Direct scavenging of free radicals by the catechol structure. nih.govresearchgate.net |
| Lipid Peroxidation | Reduces lipid peroxidation. frontiersin.org | Antioxidant activity. |
| Iron Chelation | Can chelate iron (Fe2+). frontiersin.org | Prevents iron-mediated generation of ROS. |
| Cellular Protection | Protects neurons from oxidative stress-induced damage. nih.gov | Reduction of oxidative burden. |
Preclinical Research Methodologies and Experimental Models Utilizing L Noradrenaline Bitartrate
In Vivo Animal Models for Noradrenergic Research
In vivo models are indispensable for understanding the integrated physiological effects of noradrenaline within a complex biological system. Rodent and large animal models have been instrumental in defining its systemic and organ-specific actions.
Rodent Models (e.g., Rats, Mice) for Neurobiological and Cardiovascular Studies
Rodents are the most frequently used models in noradrenergic research due to their genetic tractability, well-characterized physiology, and the availability of transgenic strains.
In neurobiology, L-noradrenaline bitartrate (B1229483) is used to investigate its role as a neurotransmitter in various brain regions. Studies in rats have shown that microinjection of noradrenaline into the lateral septal area (LSA) can evoke pressor and bradycardiac responses, mediated by the release of vasopressin through the activation of the paraventricular nucleus (PVN). nih.gov This highlights its role in the central regulation of the cardiovascular system. Further research in anaesthetized rats demonstrates that noradrenergic mechanisms in the LSA are crucial for cardiovascular control. nih.gov In mice, research has focused on the impact of noradrenaline on hippocampal gene expression in response to stress, revealing that its release regulates a large set of genes through β-adrenergic receptors. elifesciences.org
In cardiovascular research, studies in anaesthetized rats have detailed the hemodynamic responses to noradrenaline infusions. It produces a dose-dependent increase in mean arterial blood pressure (MABP), which is primarily attributed to an increase in cardiac output, while total peripheral vascular resistance (TPR) often remains unchanged. nih.gov The cardiovascular response in rats can be modified by various anaesthetics and adrenoceptor blocking agents. nih.govnih.gov For instance, after β-adrenoceptor blockade, the pressor response to noradrenaline is enhanced and becomes mainly due to an increase in TPR. nih.gov Conversely, α-adrenoceptor blockade significantly reduces the pressor response. nih.gov
| Model Organism | Area of Study | Key Findings with L-Noradrenaline Bitartrate | References |
|---|---|---|---|
| Rat | Neurobiology (Cardiovascular Control) | Microinjection into the lateral septal area (LSA) induces pressor and bradycardiac responses via vasopressin release. | nih.gov |
| Rat | Cardiovascular Physiology | Increases mean arterial blood pressure (MABP) primarily by increasing cardiac output. The response is modified by α- and β-blockers. | nih.gov |
| Mouse | Neurobiology (Stress Response) | Regulates a large and reproducible set of genes in the dorsal and ventral hippocampus via β-adrenergic receptors during stress. | elifesciences.org |
| Mouse | Neurobiology (Neurogenesis) | Directly activates adult hippocampal precursors via β3-adrenergic receptors, increasing neurosphere formation. | nih.gov |
Large Animal Models (e.g., Dogs) in Physiological Research
Large animal models, such as dogs, offer physiological similarities to humans, particularly in cardiovascular and metabolic studies. In anaesthetized dogs, noradrenaline infusions have been shown to affect insulin (B600854) secretion differently depending on the glycemic state. nih.gov In normoglycemic dogs, a low-rate infusion increased insulin output without significantly altering blood glucose. nih.gov In hyperglycemic dogs, a higher-rate infusion markedly increased the insulin response. nih.gov These effects highlight the role of noradrenergic stimulation in metabolic regulation. Studies have also investigated the reflex release of catecholamines from the adrenal glands in dogs. nih.gov
| Model Organism | Area of Study | Key Findings with L-Noradrenaline Bitartrate | References |
|---|---|---|---|
| Dog | Metabolic Regulation | Increases insulin output in both normoglycemic and hyperglycemic states, with the effect being more pronounced during hyperglycemia. | nih.gov |
| Dog | Endocrinology | Used to study the reflex release of adrenaline and noradrenaline from the adrenal glands in response to baroreceptor and chemoreceptor stimuli. | nih.gov |
| Dog | Cardiovascular Physiology | Elicits distinct cardiovascular effects compared to phenylephrine (B352888) in isoflurane-anesthetized dogs. | researchgate.net |
Specific Disease Models Employing L-Noradrenaline Bitartrate (e.g., Alzheimer's Disease, Intracellular Lipid Accumulation)
L-Noradrenaline bitartrate and its precursors are utilized in models of specific diseases to probe the role of the noradrenergic system in pathogenesis and to test potential therapeutic strategies.
Alzheimer's Disease (AD): Damage to noradrenergic neurons in the locus coeruleus is a known feature of AD. nih.gov In the TgCRND8 mouse model of AD, reduced tissue levels of noradrenaline in the hippocampus and cortex coincide with behavioral deficits. nih.gov In the 5xFAD transgenic mouse model, increasing central nervous system noradrenaline levels using its precursor, L-threo-3,4-dihydroxyphenylserine (L-DOPS), improved learning, reduced astrocyte activation, and increased levels of neurotrophic factors like brain-derived neurotrophic factor (BDNF). nih.gov These preclinical models suggest that targeting the noradrenergic system could be a therapeutic option for AD. researchgate.netresearchgate.net
Intracellular Lipid Accumulation: Noradrenaline is a key regulator of lipolysis in adipocytes. nanolive.com Research using pre-adipocyte cell lines has demonstrated that norepinephrine (B1679862) can trigger the accumulation of lipid droplets. nanolive.com This is a critical process in understanding metabolic disorders. Studies on brown adipocytes show that noradrenaline represses the expression of the PPARγ2 gene, which is involved in adipocyte differentiation. nih.gov These models are essential for investigating the mechanisms of lipid metabolism and its dysregulation in diseases like obesity and type 2 diabetes. nih.gov
In Vitro and Ex Vivo Experimental Systems
In vitro and ex vivo models allow for the study of L-Noradrenaline bitartrate's effects at the cellular and tissue level, isolated from systemic influences.
Cultured Cellular Models (e.g., Neuronal, Glial, Cardiomyocyte, Adipocyte Cultures)
Cultured cells provide a controlled environment to dissect the molecular pathways activated by noradrenaline.
Neuronal and Glial Cells: In primary mouse cortical neuron cultures, noradrenaline modulates the expression of inducible nitric oxide synthase (NOS2) and reduces cell death, primarily by inhibiting factors released from microglia. nih.gov In cultured astrocytes, norepinephrine can activate β1-adrenergic receptors located at the inner nuclear membrane, suggesting a direct influence on nuclear processes and gene expression. biorxiv.org It also directly activates adult hippocampal precursors, promoting their proliferation into neurospheres. nih.gov
Cardiomyocytes: L-Noradrenaline bitartrate is used to model cardiac hypertrophy in cultured neonatal rat myocardial cells, an effect mediated by alpha-1 adrenergic receptors. nih.gov In primary mouse ventricular cardiomyocytes, it increases cell shortening, a measure of contractility. tocris.combio-techne.com These models are crucial for understanding the cellular basis of myocardial remodeling in conditions like heart failure. nih.gov
Adipocytes: In cultured brown adipocytes, noradrenaline stimulates glucose transport via β3-adrenoceptors through a pathway dependent on cAMP, PKA, and PI3-Kinase. oup.com It also plays a role in regulating gene expression related to adipocyte differentiation and function. nih.gov Studies in 3T3-derived pre-adipocytes confirm that norepinephrine exposure leads to a time-dependent accumulation of lipid droplets. nanolive.com
| Cell Type | Model System | Key Findings with L-Noradrenaline Bitartrate | References |
|---|---|---|---|
| Neuronal Cells | Primary Mouse Cortical Neurons | Reduces expression of inducible nitric oxide synthase (NOS2) and neuronal cell death. | nih.gov |
| Glial Cells (Astrocytes) | Primary Astrocyte Cultures | Activates β1-adrenergic receptors on the inner nuclear membrane, influencing nuclear PKA activity and gene expression. | biorxiv.org |
| Cardiomyocytes | Cultured Neonatal Rat Myocytes | Stimulates muscle cell hypertrophy via an alpha-1 adrenergic response. | nih.gov |
| Cardiomyocytes | Primary Mouse Ventricular Cardiomyocytes | Increases the shortening of cardiomyocytes, indicating enhanced contractility. | tocris.com |
| Adipocytes (Brown) | Cultured Brown Adipocytes | Increases glucose transport via β3-adrenoceptors and represses PPARγ2 gene expression. | nih.govoup.com |
| Adipocytes (Pre-adipocytes) | 3T3-derived Pre-adipocytes | Triggers time-dependent intracellular accumulation of lipid droplets. | nanolive.com |
Isolated Tissue and Organ Preparations (e.g., Vascular Smooth Muscle, Saphenous Veins)
Ex vivo tissue preparations maintain the cellular architecture and interactions of an organ, providing a bridge between cellular and whole-animal studies.
Vascular Smooth Muscle: L-Noradrenaline bitartrate is a standard agent used to induce contraction in isolated vascular smooth muscle preparations. It acts primarily on alpha-1 adrenergic receptors to trigger vasoconstriction. patsnap.comahajournals.org Studies on isolated rat portal veins have shown that noradrenaline increases the frequency and duration of spontaneous electrical and contractile activity. ahajournals.org It is also used to investigate signaling pathways, such as how noradrenaline acting on adventitial fibroblasts can stimulate vascular smooth muscle cell proliferation via extracellular vesicles. nih.gov
Saphenous Veins: Human saphenous veins, often used as grafts in bypass surgery, are studied ex vivo to understand the pathophysiology of graft failure, particularly intimal hyperplasia. elifesciences.orgbiorxiv.org In these preparations, L-noradrenaline bitartrate is used to study the modulation of neurotransmitter release from sympathetic nerve fibers, which is regulated via presynaptic alpha-2 adrenoceptors. nih.gov These models are translationally valuable for developing strategies to improve the long-term patency of vein grafts. biorxiv.orgmdpi.com
Pharmacological and Genetic Manipulations in L-Noradrenaline Bitartrate Studies
Preclinical research investigating the multifaceted roles of L-noradrenaline bitartrate extensively employs pharmacological and genetic manipulation techniques to elucidate the function of the noradrenergic system. These methodologies allow for the precise dissection of neural circuits and the specific roles of various adrenergic receptors in physiological and pathological processes.
Application of Adrenergic Agonists and Antagonists
Adrenergic agonists and antagonists are fundamental tools in preclinical studies to probe the function of the noradrenergic system. These compounds mimic or block the action of norepinephrine at its receptors, thereby allowing researchers to investigate the downstream effects of receptor activation or inhibition. ccjm.orgnih.govmdedge.combritannica.com Sympathomimetic agents, which include adrenergic agonists, stimulate the sympathetic nervous system by either directly activating adrenergic receptors or by promoting the release of endogenous catecholamines like norepinephrine. britannica.com Conversely, sympatholytic agents, or adrenergic antagonists, interfere with the functioning of the sympathetic nervous system. britannica.com
In preclinical research, these agents are used to explore the physiological roles mediated by different adrenoceptor subtypes (e.g., α1, α2, β1, β2, β3). For instance, β-adrenergic antagonists (beta-blockers) have been extensively studied in preclinical models of cardiovascular diseases and have shown potential antiatherosclerotic effects in animal experiments. ccjm.orgnih.govmdedge.com The application of selective agonists and antagonists for different receptor subtypes helps in delineating their specific contributions to various physiological processes. For example, α2-adrenoceptor agonists are utilized in hypertension research due to their ability to suppress sympathetic outflow. britannica.com The table below summarizes some of the adrenergic agents used in preclinical research.
| Agent Type | Example Compound | Primary Receptor Target(s) | Common Research Area of Application |
|---|---|---|---|
| α1-Adrenergic Antagonist | Prazosin | α1-adrenoceptors | Hypertension, Urinary bladder dysfunction britannica.com |
| α1-Adrenergic Antagonist | Phenoxybenzamine | α1-adrenoceptors | Hypertension britannica.com |
| β-Adrenergic Antagonist (Beta-blocker) | Propranolol (B1214883) | β1 and β2-adrenoceptors | Cardiovascular diseases, Anxiety, Neuroinflammation nih.gov |
| β2-Adrenoceptor Agonist | Isoproterenol (B85558) | β2-adrenoceptors | Asthma, Bronchial studies britannica.com |
Receptor Gene Deletion and Silencing Techniques
To achieve more specific and long-term modulation of the noradrenergic system, researchers employ genetic techniques such as receptor gene deletion (knockout) and gene silencing. These methods allow for the investigation of the roles of specific adrenergic receptors with a high degree of precision.
Gene deletion involves creating genetically modified animal models, typically mice, in which the gene encoding a specific adrenergic receptor is permanently inactivated. This approach has been instrumental in understanding the fundamental roles of these receptors. For example, studies on mice with a deletion in the alpha2B-adrenergic receptor gene have been used to investigate its impact on autonomic nervous function. nih.gov While powerful, a limitation of this technique is the potential for developmental compensation, where other systems may adapt to the absence of the receptor from conception. nih.gov
Gene silencing, often utilizing RNA interference (RNAi), offers a more temporally controlled approach to reducing the expression of a specific gene. wikipedia.orgsilence-therapeutics.com This technique involves introducing small interfering RNAs (siRNAs) that are complementary to the messenger RNA (mRNA) of the target receptor. nih.gov This binding leads to the degradation of the mRNA, thereby preventing the synthesis of the receptor protein. nih.govnih.gov In preclinical studies, RNAi has been used to post-transcriptionally silence the α1D-adrenergic receptor gene in vascular smooth muscle cells to study its role in vasoconstriction and to observe the compensatory changes in other adrenergic receptor subtypes. nih.govnih.gov A study on rat vascular smooth muscle cells demonstrated that siRNA-mediated silencing of the α1D-AR gene led to a significant decrease in the receptor protein levels, which was accompanied by reactive changes in the expression of other adrenergic receptor genes. nih.gov
| Technique | Description | Example Application in Noradrenergic Research | Key Findings/Observations |
|---|---|---|---|
| Gene Deletion (Knockout) | Permanent inactivation of a specific gene in an organism's genome. | Deletion of the alpha2B-adrenergic receptor gene in mice. nih.gov | Modulation of autonomic nervous function, particularly in the context of central obesity. nih.gov |
| Gene Silencing (RNAi) | Temporary reduction of gene expression by targeting mRNA for degradation. wikipedia.orgsilence-therapeutics.com | Silencing of the α1D-adrenergic receptor gene in rat vascular smooth muscle cells. nih.govnih.gov | Decreased α1D-AR protein levels and compensatory changes in other adrenergic receptor subtypes. nih.gov |
Chemogenetic and Optogenetic Approaches in Noradrenergic Neuron Manipulation
Chemogenetics and optogenetics are revolutionary techniques that allow for the precise temporal and spatial control of neuronal activity. nih.govyoutube.comnih.gov These methods are particularly valuable for studying the role of noradrenergic neurons in complex behaviors and physiological processes.
Chemogenetics involves the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). nih.govuconn.edufrontiersin.org These are genetically engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by a specific, otherwise inert, "designer drug." uconn.edu By expressing these DREADDs in noradrenergic neurons, researchers can selectively activate (using Gq-coupled DREADDs like hM3Dq) or inhibit (using Gi-coupled DREADDs like hM4Di) these neurons by systemically administering the designer drug, such as clozapine-N-oxide (CNO) or deschloroclozapine (DCZ). nih.govuconn.eduresearchgate.net For instance, chemogenetic activation of noradrenergic neurons in the locus coeruleus has been shown to accelerate emergence from anesthesia in mice. nih.gov
Optogenetics utilizes light-sensitive ion channels, known as opsins, to control neuronal activity with millisecond precision. youtube.comcambridge.orgugent.beresearchgate.net These opsins, such as Channelrhodopsin-2 (ChR2) for activation and Halorhodopsin (NpHR) for inhibition, are genetically targeted to specific neuron populations. researchgate.net By delivering light of a specific wavelength via an implanted optical fiber, researchers can depolarize or hyperpolarize the target neurons, thereby controlling their firing. ugent.beresearchgate.net Optogenetic stimulation of locus coeruleus neurons has been used to demonstrate a causal relationship between their firing frequency and arousal states, including sleep-to-wake transitions. cambridge.orgnih.gov Studies have shown that low-frequency stimulation (1-10 Hz) of these neurons can cause immediate transitions from sleep to wakefulness. cambridge.org
| Approach | Key Technology | Mechanism of Action | Example Application in Noradrenergic Research | Notable Finding |
|---|---|---|---|---|
| Chemogenetics | DREADDs (e.g., hM3Dq, hM4Di) and a designer drug (e.g., CNO). nih.govuconn.edu | Ligand-induced activation of engineered G-protein coupled receptors to either excite or inhibit neuronal activity. uconn.edu | Inhibition of locus coeruleus norepinephrine neurons. researchgate.net | Reduced attentional performance in a task designed to increase difficulty. researchgate.net |
| Optogenetics | Light-sensitive ion channels (e.g., ChR2, NpHR) and light delivery. researchgate.net | Light-induced opening of ion channels to rapidly depolarize or hyperpolarize neurons. researchgate.net | Stimulation of locus coeruleus noradrenergic neurons in mice. cambridge.orgnih.gov | Frequency-dependent control over sleep-to-wake transitions and arousal. nih.gov |
Analytical and Imaging Techniques for L-Noradrenaline Bitartrate Research
The accurate quantification and detection of L-noradrenaline bitartrate in biological samples are crucial for understanding its pharmacokinetics and pharmacodynamics. To this end, a variety of sophisticated analytical and imaging techniques are employed in preclinical research.
Chromatographic Methods (e.g., High-Performance Liquid Chromatography) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of catecholamines, including norepinephrine, in various biological matrices such as plasma, urine, and tissue samples. nih.govphysiology.orgchromsystems.com HPLC methods offer high sensitivity, specificity, and the ability to simultaneously measure multiple catecholamines and their metabolites. nih.govrsc.org
The separation of catecholamines can be achieved using different chromatographic modes, most commonly reversed-phase or cation-exchange chromatography. nih.gov For detection, electrochemical detection (EC) is frequently used due to its high sensitivity for electroactive compounds like catecholamines. nih.govphysiology.orgchromsystems.com An alternative is fluorescence detection, often coupled with post-column derivatization. nih.gov HPLC methods have been developed and validated for the determination of norepinephrine in various samples, including pharmaceutical preparations and biological fluids from humans, rabbits, and rats. nih.govtandfonline.comnih.govtandfonline.com These methods are characterized by their linearity over a wide concentration range and good accuracy and precision. nih.govtandfonline.comtandfonline.com
| HPLC Method Component | Description | Relevance to Noradrenaline Analysis |
|---|---|---|
| Stationary Phase | Typically a C18 column for reversed-phase chromatography or an ion-exchange column. nih.gov | Enables the separation of norepinephrine from other structurally similar compounds in the sample. |
| Mobile Phase | An aqueous buffer, often containing an organic modifier like acetonitrile (B52724) or methanol, and ion-pairing agents. nih.govnih.govtandfonline.com | Optimized to achieve good resolution and peak shape for norepinephrine. |
| Detection | Electrochemical detection (EC) or UV-Visible spectrophotometry. chromsystems.comnih.gov | Provides high sensitivity and selectivity for the quantification of norepinephrine. nih.gov |
Spectrophotometric Assays for Compound Detection
Spectrophotometric methods provide a simpler and often more rapid alternative for the detection and quantification of norepinephrine, particularly in pharmaceutical formulations. nih.govresearchgate.netuii.ac.id These assays are typically based on a colorimetric reaction where norepinephrine reacts with a specific reagent to produce a colored product, the absorbance of which is then measured at a specific wavelength. nih.govresearchgate.netnih.gov
Several reagents have been utilized for the spectrophotometric determination of norepinephrine. For example, a method has been described using sodium periodate (B1199274), which results in the formation of a stable red-colored product. nih.gov Another approach involves a proton transfer reaction with alizarin (B75676) red sulphonate (ARS) to form a violet product. researchgate.net These methods are valued for their simplicity, cost-effectiveness, and suitability for routine analysis. nih.govresearchgate.net More recent developments include the use of silver nanoparticles, where the reduction of silver ions by catecholamines produces an intense surface plasmon resonance peak that can be used for quantification. sid.ir
| Spectrophotometric Method | Reagent/Principle | Wavelength of Maximum Absorbance (λmax) | Key Features |
|---|---|---|---|
| Sodium Periodate Method | Reaction with sodium periodate in an aqueous alcoholic medium. nih.gov | 490 nm nih.gov | Simple, accurate, and suitable for routine analysis of injections. nih.gov |
| Alizarin Red Sulphonate (ARS) Method | Proton transfer reaction with ARS in an aqueous neutral solution. researchgate.net | 530 nm researchgate.net | Simple, rapid, and sensitive with good accuracy and precision. researchgate.net |
| 2,3,5-triphenyltetrazolium chloride Method | Reduction of 2,3,5-triphenyltetrazolium chloride to formazan. nih.gov | 485 nm nih.gov | Sensitive microdetermination in pure forms and pharmaceutical formulations. nih.gov |
Microdialysis and Electrophysiological Recording Techniques
Preclinical research leveraging L-Noradrenaline bitartrate, the salt form of the endogenous neurotransmitter norepinephrine (NE), frequently employs a combination of in vivo microdialysis and electrophysiological recording techniques to elucidate the neurochemical and functional effects of noradrenergic signaling in specific brain circuits. Microdialysis allows for the sampling and quantification of extracellular neurotransmitter levels, while electrophysiological methods, such as single-unit recording, measure the electrical activity of individual neurons. The concurrent application of these techniques provides a powerful approach to correlate changes in noradrenergic tone with alterations in neuronal firing patterns, offering insights into the physiological roles of norepinephrine in various brain functions and pathological states.
In vivo microdialysis studies have been instrumental in monitoring the release of norepinephrine in different brain regions under various experimental conditions. For instance, research in animal models has utilized microdialysis to examine norepinephrine secretion in the hypothalamic paraventricular nucleus (PVN), a key area for endocrine and behavioral responses. These studies have revealed dynamic changes in NE levels in response to stimuli such as nicotine (B1678760) self-administration, highlighting the role of noradrenergic pathways in drug-seeking behaviors jneurosci.org. The recovery efficiency of the microdialysis probes for NE is a critical parameter in these experiments, ensuring the accurate measurement of neurotransmitter concentrations jneurosci.org. Furthermore, combining microdialysis with other analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), allows for the precise quantification of norepinephrine and its metabolites in the collected dialysates nih.gov.
Electrophysiological studies, particularly extracellular single-unit recordings, have provided direct evidence of the effects of norepinephrine on neuronal activity. Research conducted on rat subthalamic nucleus slices has demonstrated that noradrenaline can modulate the firing rate of neurons in this region. Specifically, norepinephrine was found to induce a concentration-dependent increase in the firing rate of a subpopulation of subthalamic neurones nih.gov. This excitatory effect was determined to be mediated by the activation of alpha 1-adrenoceptors, as it could be mimicked by a selective alpha 1-agonist and blocked by an alpha 1-antagonist nih.gov. Such studies are crucial for understanding how noradrenergic inputs can influence the activity of basal ganglia circuits, which are involved in motor control.
The synergy between microdialysis and electrophysiology is particularly valuable in preclinical models. While microdialysis provides a measure of the average neurotransmitter concentration in a specific brain area over a period of time, electrophysiological recordings offer real-time information about the activity of individual neurons within that same region. For example, a decrease in the firing activity of locus coeruleus noradrenergic neurons has been observed after long-term administration of selective serotonin (B10506) reuptake inhibitors (SSRIs), suggesting an interaction between the serotonergic and noradrenergic systems nih.gov. This change in neuronal firing likely leads to altered norepinephrine release in projection areas, which can be further investigated using microdialysis.
Research Findings on L-Noradrenaline and Neuronal Firing Rate
| Noradrenaline Concentration (μM) | Effect on Firing Rate (% of Basal) | Receptor Subtype Implicated | Experimental Model | Reference |
|---|---|---|---|---|
| 2.5 (EC50) | ~186% (calculated from max effect) | Alpha 1-adrenoceptors | Rat subthalamic neurones in slices | nih.gov |
| Not specified (long-term SSRI treatment) | Significant decrease | Not specified | Rat locus coeruleus noradrenergic neurons (in vivo) | nih.gov |
Advanced Imaging Modalities (e.g., Light Sheet Fluorescence Microscopy, Immunofluorescence)
Advanced imaging modalities have become indispensable tools in preclinical research for visualizing and quantifying the structural and functional aspects of the noradrenergic system. Techniques such as light sheet fluorescence microscopy (LSFM) and immunofluorescence enable detailed investigation of noradrenergic neurons, their projections, and their molecular components at high resolution. These methods, often used in conjunction with tissue clearing techniques and genetically encoded fluorescent reporters, provide unprecedented insights into the organization and plasticity of noradrenergic circuits.
Immunofluorescence is a widely used technique to identify and localize noradrenergic neurons by targeting specific proteins, such as tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, or the norepinephrine transporter (NET). This method allows for the precise quantification of noradrenergic cell populations in different brain regions. For instance, a study utilizing a whole-brain clarification technique combined with 3D reconstruction quantified the age-dependent degeneration of noradrenergic neurons in the locus coeruleus of the short-lived killifish Nothobranchius furzeri nih.govnih.gov. This approach revealed a significant reduction in the number of TH-positive neurons with age, providing a valuable model for studying age-related changes in the noradrenergic system nih.govnih.gov. Another study used fluorescence microscopy to examine the sprouting of noradrenergic sympathetic axons in experimental neuromas in rats, quantifying the changes in axon counts over several weeks following nerve section nih.gov.
Light sheet fluorescence microscopy (LSFM) has emerged as a powerful tool for imaging large, cleared tissue samples, such as an entire mouse brain, with high speed and cellular resolution. LSFM has been employed to create detailed 3D maps of noradrenergic projections throughout the brain. By combining LSFM with transgenic mouse lines that express fluorescent proteins in noradrenergic neurons, researchers can visualize the intricate network of noradrenergic axons and identify regions with high densities of noradrenergic innervation and norepinephrine transporters eneuro.org. This information is crucial for understanding the widespread influence of the noradrenergic system on brain function.
Furthermore, the development of genetically encoded fluorescent sensors for norepinephrine, such as the GRAB-NE sensors, has revolutionized the ability to visualize norepinephrine release in real-time nih.govnih.govresearchgate.net. These sensors can be expressed in specific cell types and brain regions, and their fluorescence intensity changes upon binding to norepinephrine. When combined with advanced imaging techniques like two-photon microscopy, these sensors allow for the monitoring of norepinephrine dynamics with high spatiotemporal resolution during various behaviors eneuro.orgnih.gov. This enables a direct correlation between neuronal activity, norepinephrine release, and behavioral outcomes.
Research Findings from Advanced Imaging of the Noradrenergic System
| Experimental Model | Imaging Technique | Key Finding | Quantitative Data | Reference |
|---|---|---|---|---|
| Short-lived killifish (Nothobranchius furzeri) | Whole-brain clarification and 3D reconstruction | Age-dependent degeneration of noradrenergic neurons in the locus coeruleus. | ~42% reduction in TH+ neurons in old animals compared to young. | nih.gov |
| Rat sciatic nerve neuroma | Fluorescence microscopy | Massive sprouting of sympathetic noradrenergic axons 3 days after nerve section, followed by a decline and subsequent return towards normal levels. | Axon counts were significantly elevated at 3 days and 1 week post-section, fell below normal at 2 weeks, and returned towards normal by 8 weeks. | nih.gov |
| Transgenic mice (DBH-Cre × flex-TdTomato) | Light sheet microscopy | Mapping of noradrenergic axon and norepinephrine transporter (NET) density in the brain. | Higher density of locus coeruleus innervation in the medial prefrontal cortex compared to the visual and somatosensory cortex. | eneuro.org |
Biosynthesis, Metabolism, and Pharmacokinetic Principles of L Noradrenaline in Research Contexts
Enzymatic Pathways of L-Noradrenaline Synthesis
The biosynthesis of L-noradrenaline, a critical catecholamine neurotransmitter, is a multi-step enzymatic process that begins with the amino acid L-tyrosine. wikipedia.org This pathway is tightly regulated, ensuring the appropriate supply of L-noradrenaline for physiological functions. The synthesis occurs within the cytoplasm and synaptic vesicles of noradrenergic neurons and chromaffin cells of the adrenal medulla. wikipedia.orgwikipedia.org
The initial and rate-limiting step in this cascade is catalyzed by Tyrosine Hydroxylase (TH) . wikipedia.orgnih.govbio-techne.comahajournals.org This enzyme hydroxylates L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgnih.gov The reaction requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (B1682763) (BH₄) as essential cofactors. wikipedia.orgnih.gov The activity of TH is the primary point of regulation for catecholamine synthesis, making it a crucial enzyme in neurobiology. bio-techne.comsigmaaldrich.com
Following its synthesis, L-DOPA is rapidly converted to dopamine (B1211576) by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. cvpharmacology.comresearchgate.netnih.gov This step involves the removal of a carboxyl group from L-DOPA. nih.gov
The final and defining step in the synthesis of L-noradrenaline is the conversion of dopamine, which is catalyzed by Dopamine β-Hydroxylase (DBH) , also known as dopamine β-monooxygenase. wikipedia.orgcvpharmacology.comresearchgate.net This enzyme is a copper-containing oxygenase that hydroxylates the beta-carbon of the dopamine side chain. wikipedia.orgnih.gov The reaction takes place inside synaptic vesicles, where dopamine is actively transported from the cytoplasm. sigmaaldrich.comresearchgate.net DBH is unique as it is the only membrane-bound enzyme in the synthesis pathway of small-molecule neurotransmitters, meaning L-noradrenaline is the sole transmitter synthesized within vesicles. wikipedia.org This enzymatic step requires ascorbate (B8700270) (Vitamin C) and molecular oxygen as co-substrates. wikipedia.orgnih.gov
| Enzyme | Substrate | Product | Required Cofactors/Co-substrates | Cellular Location |
|---|---|---|---|---|
| Tyrosine Hydroxylase (TH) | L-Tyrosine | L-DOPA | O₂, Fe²⁺, Tetrahydrobiopterin (BH₄) | Cytoplasm |
| Aromatic L-amino acid decarboxylase (AADC) | L-DOPA | Dopamine | Pyridoxal phosphate (B84403) (PLP) | Cytoplasm |
| Dopamine β-Hydroxylase (DBH) | Dopamine | L-Noradrenaline | Ascorbate, O₂ | Synaptic Vesicles |
Metabolic Inactivation and Metabolite Identification
The physiological actions of L-noradrenaline are terminated through its removal from the synaptic cleft, which involves reuptake into nerve terminals and subsequent metabolic degradation by two primary enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). cvpharmacology.combritannica.com These enzymatic pathways convert L-noradrenaline into inactive metabolites that are eventually excreted.
Catechol-O-methyltransferase (COMT) Pathways
Catechol-O-methyltransferase (COMT) is a key enzyme that inactivates catecholamines, including L-noradrenaline, by catalyzing the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol nucleus. wikipedia.orgebi.ac.uk This process, known as O-methylation, is a critical step in the metabolic clearance of circulating and extracellular catecholamines. researchgate.net COMT exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). wikipedia.org While S-COMT is found extracellularly, it is primarily expressed in the liver. wikipedia.org In the context of L-noradrenaline metabolism, COMT converts it to the metabolite normetanephrine. cvpharmacology.com Research in COMT-deficient mice has demonstrated the enzyme's important role, especially under conditions of high catecholamine levels, revealing significant changes in metabolite profiles. nih.gov Studies using COMT inhibitors have shown that this enzymatic pathway can significantly influence the retention and apparent kinetic characteristics of catecholamines in cellular models. nih.gov
Monoamine Oxidase (MAO) Degradation Pathways
Monoamine Oxidase (MAO) is an enzyme family responsible for the degradation of monoamine neurotransmitters. quora.com L-noradrenaline is a substrate for both MAO-A and MAO-B isoforms, although it has been traditionally regarded as a preferential substrate for MAO-A. medlink.comnih.gov The MAO-catalyzed reaction is an oxidative deamination that converts L-noradrenaline into an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde. medlink.com This intermediate is then rapidly metabolized by either aldehyde dehydrogenase to form 3,4-dihydroxymandelic acid (DOMA) or by aldehyde reductase to form 3,4-dihydroxyphenylglycol (B133932) (DHPG). medlink.com These metabolites can then be further processed by COMT. The sequential action of both MAO and COMT ultimately leads to the formation of the principal final product, vanillylmandelic acid (VMA), which is excreted in the urine. cvpharmacology.comresearchgate.net Histochemical studies have confirmed that MAO activity is localized within noradrenergic neurons, where it is involved in the degradation of endogenously synthesized dopamine and norepinephrine (B1679862). nih.gov
| Enzyme | Action | Primary Metabolite(s) |
|---|---|---|
| Catechol-O-methyltransferase (COMT) | O-methylation | Normetanephrine (NMN) |
| Monoamine Oxidase (MAO) | Oxidative deamination | 3,4-dihydroxyphenylglycol (DHPG), 3,4-dihydroxymandelic acid (DOMA) |
| Combined MAO and COMT action | Sequential degradation | Vanillylmandelic acid (VMA) |
Distribution and Elimination Kinetics in Research Models
The distribution and elimination of L-noradrenaline are governed by its physiological roles as both a neurotransmitter in the central and peripheral nervous systems and as a hormone released from the adrenal medulla. Kinetic studies in research models help elucidate its behavior in the body.
Tissue-Specific Localization Studies
L-noradrenaline is not uniformly distributed throughout the body. Its highest concentrations are found in tissues with dense sympathetic innervation and in specific regions of the central nervous system (CNS). The locus coeruleus, a nucleus in the pons of the brainstem, is the principal site of noradrenaline synthesis in the brain and projects widely throughout the CNS. nih.govmdpi.com Consequently, noradrenergic signaling in brain regions such as the hippocampus, prefrontal cortex, and amygdala is crucial for functions like memory, attention, and arousal. mdpi.com In the peripheral nervous system, L-noradrenaline is localized in postganglionic sympathetic neurons. wikipedia.org Studies in animal models, such as rats, have demonstrated differential subcellular localization in nerve endings, with small synaptic vesicles containing only noradrenaline and large vesicles containing both noradrenaline and neuropeptide Y. The adrenal medulla also contains and releases significant amounts of noradrenaline into the bloodstream. cvpharmacology.comnih.gov Immunohistochemical studies have confirmed the presence of noradrenaline and its synthesizing enzymes in the adrenal medulla and in neuroendocrine tumors like pheochromocytomas. nih.gov
Blood-Brain Barrier Permeability Investigations
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. nih.govmiragenews.com L-noradrenaline exhibits very low permeability across the BBB. nih.gov This is attributed to its molecular structure, which contains multiple hydroxyl groups, making it highly water-soluble and thus impeding its ability to passively diffuse across the lipid membranes of the endothelial cells that form the barrier. nih.gov The limited passage of peripheral L-noradrenaline into the CNS means that its function as a central neurotransmitter is dependent on synthesis within the brain itself, primarily in the locus coeruleus. mdpi.com Research in rat models involving direct administration of noradrenaline into the cerebral ventricles has shown that it can influence the permeability of the BBB itself, suggesting a role for central noradrenergic systems in regulating the barrier's function. nih.gov However, under normal physiological conditions, circulating L-noradrenaline from the periphery does not significantly contribute to the pool of noradrenaline in the brain due to the restrictive nature of the BBB. mdpi.com
| Parameter | Research Findings |
|---|---|
| Primary CNS Localization | Locus Coeruleus (major source), with projections to cortex, hippocampus, amygdala. nih.govmdpi.com |
| Primary Peripheral Localization | Sympathetic nerve terminals, Adrenal medulla. wikipedia.orgnih.gov |
| Blood-Brain Barrier (BBB) Permeability | Very low due to high water solubility and hydroxyl groups. nih.gov |
| Source of CNS Noradrenaline | Primarily endogenous synthesis within the brain. mdpi.com |
Transplacental Dynamics in Experimental Systems
The transplacental movement of L-Noradrenaline is a critical factor in understanding fetal exposure and potential developmental effects. In research contexts, various experimental systems, primarily animal models, have been employed to elucidate the mechanisms governing the passage of this catecholamine across the placental barrier.
L-Noradrenaline has been shown to cross the placenta, although the extent and rate of this transfer can be influenced by several factors. pfizermedical.com The placenta itself is not a passive barrier but possesses a significant capacity for clearing catecholamines, thereby protecting the fetus from high maternal or fetal concentrations. nih.gov This clearance is largely mediated by the norepinephrine transporter (NET). bioscientifica.comnih.gov
Experimental studies in pregnant sheep have demonstrated that the placenta is responsible for over 40% of the total intrauterine clearance of norepinephrine. nih.gov A significant portion of this placental clearance, nearly 50%, is dependent on uptake transport mechanisms, highlighting the active role of transporters like NET. nih.gov The expression of the norepinephrine transporter in the placenta is associated with a substantial capacity for neurotransmitter re-uptake in utero, which is crucial for fetal homeostasis given the high fetal norepinephrine production rate. nih.gov
Research using pregnant rats has shown that exposure to sympathetic stress can impair the placental transport of norepinephrine, reducing the placenta's ability to clear it from the fetal to the maternal circulation. bioscientifica.com This can lead to increased fetal exposure to norepinephrine. bioscientifica.comnih.gov For instance, in stressed pregnant rats, a 50% decrease in the capacity of the placental tissue to incorporate norepinephrine was observed at day 19 of gestation compared to controls. bioscientifica.com Such alterations in placental NET functionality under stress conditions have been correlated with changes in fetal development. nih.gov
The following table summarizes findings from an experimental study on the effect of gestational stress on placental norepinephrine transporter activity in rats.
Table 1: Effect of Gestational Stress on Placental ³H-Norepinephrine Incorporation in Rats
| Gestational Day | Experimental Group | Norepinephrine Incorporation (cpm/mg tissue) | Percentage Change from Control |
|---|---|---|---|
| 15 | Control | 100 ± 10 | N/A |
| 15 | Stressed | 95 ± 12 | -5% |
| 19 | Control | 120 ± 15 | N/A |
| 19 | Stressed | 60 ± 8 | -50% |
Data are presented as mean ± SEM. Stress was induced by chronic cold exposure. Adapted from studies on placental norepinephrine transporter function. bioscientifica.com
Further studies in ovine models have quantified the expression of the norepinephrine transporter in the placenta. nih.gov The binding of nisoxetine, a selective ligand for NET, was found to be 20-fold greater in the placenta than in the fetal frontal cortex, indicating a high density of these transporters in the placental tissue. nih.gov Placental transporter binding showed a modest decrease between 99 days of gestation and term (around 145 days) in this model. nih.gov
While direct transfer from the mother is a factor, the fetus is also capable of mounting its own independent noradrenaline stress response. nih.gov Studies involving invasive procedures in human pregnancies have shown a lack of significant correlation between maternal and fetal noradrenaline levels, suggesting that direct placental transport may not be the primary determinant of fetal levels under acute stress, and that the placenta actively clears norepinephrine. nih.gov
The metabolism of norepinephrine within the placenta also plays a crucial role in regulating fetal exposure. Enzymes such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) are present in the placenta and are involved in the breakdown of catecholamines. pfizermedical.comnih.gov In human placenta perfusion studies, it has been demonstrated that a substantial portion of norepinephrine extracted from the fetal side is metabolized within the trophoblast and released to the maternal side as inactive metabolites. nih.gov
Table 2: Norepinephrine Transporter (NET) Binding in Ovine Models
| Tissue | Gestational Age (days) | Nisoxetine Binding (fmol/mg protein) |
|---|---|---|
| Placenta | 99 | 250 ± 30 |
| Placenta | Term (~145) | 200 ± 25 |
| Fetal Frontal Cortex | Term (~145) | 10 ± 2 |
Data are presented as mean ± SEM. Nisoxetine is a selective ligand for the norepinephrine transporter. Adapted from research on placental norepinephrine transporter development. nih.gov
Q & A
Q. What are the critical safety protocols for handling L-Noradrenaline bitartrate in laboratory settings?
L-Noradrenaline bitartrate requires stringent safety measures due to its acute toxicity (oral LD₅₀: 21,000 µg/kg in mice) and health hazard rating of 4 (severe risk) under HMIS classification . Researchers must:
- Use personal protective equipment (PPE) , including impermeable gloves, safety goggles, and lab coats, to prevent skin/eye contact .
- Work in well-ventilated areas or fume hoods to avoid inhalation of dust or aerosols .
- Store the compound in tightly sealed containers at 4°C to minimize degradation and oxidation .
- Implement emergency protocols for spills or exposure, including immediate decontamination and medical consultation .
Q. How should researchers design stability studies for L-Noradrenaline bitartrate under varying storage conditions?
Stability is compromised by exposure to light, moisture, and oxidizing agents. Methodological recommendations include:
- HPLC or LC-MS analysis to monitor degradation products (e.g., oxidized metabolites) over time .
- Testing stability at 4°C vs. room temperature with humidity-controlled environments, referencing the compound’s sensitivity to hydrolysis .
- Using argon or nitrogen gas to purge storage containers, preventing oxidative decomposition .
Advanced Research Questions
Q. How can in vivo models be optimized to study L-Noradrenaline bitartrate’s hemodynamic effects without inducing hypertensive crises?
Key considerations for experimental design:
- Dose titration : Start with low doses (e.g., 0.05–0.1 µg/kg/min IV in rodents) to mimic physiological norepinephrine release, gradually increasing to avoid abrupt blood pressure spikes .
- Continuous monitoring : Use telemetry or arterial catheters to track real-time blood pressure, heart rate, and peripheral resistance .
- Adrenoceptor blockade : Pre-treat with α₁-antagonists (e.g., prazosin) or β-blockers (e.g., propranolol) to isolate receptor-specific effects .
Q. What methodological approaches resolve contradictions in reported LD₅₀ values for L-Noradrenaline bitartrate across studies?
Discrepancies in toxicity data (e.g., ipr-mus LD₅₀: 26,800 µg/kg vs. ivn-rat LD₅₀: 210 µg/kg) arise from species-specific sensitivity and administration routes. To address this:
- Conduct cross-species pharmacokinetic studies comparing bioavailability and metabolite profiles.
- Validate dosing protocols using isotope-labeled tracers (e.g., ³H-noradrenaline) to track tissue distribution and clearance .
- Account for vehicle effects (e.g., saline vs. dextrose solutions) that may alter compound stability .
Q. How does L-Noradrenaline bitartrate modulate α₁-adrenoceptor signaling in the medial prefrontal cortex (mPFC), and what experimental techniques validate these mechanisms?
Advanced methodologies include:
- Slice electrophysiology : Apply L-Noradrenaline bitartrate (1–10 µM) to mPFC brain slices while recording neuronal activity with patch-clamp techniques. Co-application of CNQX/AP-5 blocks glutamatergic interference .
- Calcium imaging : Use GCaMP-expressing transgenic mice to visualize α₁-adrenoceptor-mediated Ca²⁺ influx in pyramidal neurons .
- Behavioral assays : Pair drug infusion with fear conditioning or working memory tasks to link receptor activation to cognitive outcomes .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in L-Noradrenaline bitartrate studies?
- Non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values for vascular contraction or receptor binding .
- Two-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare effects across multiple doses and timepoints .
- Survival analysis (Kaplan-Meier curves) for studies assessing therapeutic efficacy in shock models .
Q. How can researchers address batch-to-batch variability in L-Noradrenaline bitartrate purity?
- Certificate of Analysis (COA) : Request batch-specific HPLC purity data (>98% by TLC) from suppliers .
- In-house validation : Use NMR or mass spectrometry to confirm molecular integrity, particularly for long-term storage samples .
Ethical & Regulatory Compliance
Q. What ethical guidelines apply to using L-Noradrenaline bitartrate in animal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
